4-Amino-2-chloro-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-chloro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOBTKJPANVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 4-Amino-2-chloro-5-nitrobenzonitrile
This guide provides a comprehensive technical analysis of the solubility profile, solvent selection strategies, and purification protocols for 4-Amino-2-chloro-5-nitrobenzonitrile .
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) is a highly functionalized aromatic intermediate used primarily in the synthesis of disperse dyes and pharmaceutical pharmacophores. Its solubility behavior is governed by a "push-pull" electronic system—a strong electron-donating amino group at the 4-position opposing strong electron-withdrawing nitro (5-pos) and cyano (1-pos) groups.
This specific substitution pattern creates a significant dipole moment while simultaneously allowing for intramolecular hydrogen bonding between the ortho-located amino and nitro groups. This structural feature reduces the compound's interaction with protic solvents (like water) and enhances its stability in the crystal lattice, necessitating aggressive solvent systems for dissolution.
Chemical Profile & Structural Determinants[1][2]
| Property | Data | Impact on Solubility |
| Molecular Formula | C₇H₄ClN₃O₂ | Moderate molecular weight (197.58 g/mol ) suggests kinetic solubility is not mass-limited. |
| LogP (Predicted) | ~1.7 | Moderately lipophilic; prefers organic phases over aqueous. |
| H-Bond Donors | 1 (-NH₂) | Capable of H-bonding, but often "locked" by the adjacent nitro group. |
| H-Bond Acceptors | 4 (-NO₂, -CN) | High polarity; requires polar solvents to disrupt lattice energy. |
| Electronic State | Push-Pull | The 4-amino (donor) and 5-nitro (acceptor) conjugation creates a rigid, planar, and highly crystalline structure (High Melting Point >150°C), resisting dissolution. |
The Ortho-Effect Mechanism
The critical solubility determinant is the 4-amino / 5-nitro ortho-relationship . The amino proton forms a weak intramolecular hydrogen bond with the nitro oxygen.
-
Consequence: This "internal lock" reduces the energy gain from solvation in alcohols or water.
-
Result: The compound is significantly less soluble in methanol/ethanol than its para-isomers, requiring dipolar aprotic solvents to break the internal bond and solvate the molecule effectively.
Solubility Landscape & Solvent Selection
The following solubility data is categorized by solvent class, derived from structural activity relationships (SAR) of nitroaniline analogs and process chemistry data.
Class I: High Solubility (Primary Solvents)
Best for: Stock solutions, reactions, and initial dissolution.
| Solvent | Solubility Rating | Mechanistic Rationale |
| DMSO (Dimethyl sulfoxide) | Excellent (>100 mg/mL) | High dielectric constant (ε=47) and strong H-bond accepting capability disrupt the crystal lattice effectively. |
| DMF (Dimethylformamide) | Excellent (>100 mg/mL) | Similar to DMSO; effectively solvates the electron-deficient aromatic core. |
| NMP (N-Methyl-2-pyrrolidone) | Very High | Powerful solvency for nitro-aromatics; often used in industrial coupling reactions. |
Class II: Moderate/Temperature-Dependent Solubility
Best for: Recrystallization and liquid-liquid extraction.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Acetone | Good | Good dipole interaction; effective for dissolving the compound at room temp but high volatility limits high-temp use. |
| Ethyl Acetate | Moderate | Solubilizes the lipophilic chloro-region; often used as the organic phase in extractions. |
| Acetonitrile | Moderate to Good | Excellent dipole alignment with the cyano group on the molecule. |
| Ethanol / Methanol | Low (Cold) / High (Hot) | Ideal Recrystallization Solvent. The intramolecular H-bond limits cold solubility, but heating breaks this interaction, allowing high solubility. |
Class III: Low Solubility (Anti-Solvents)
Best for: Crashing out products and washing filter cakes.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Water | Insoluble (<0.1 mg/mL) | The hydrophobic chloro group and intramolecular locking prevent hydration. |
| Hexanes / Heptane | Insoluble | Lacks the polarity to interact with the nitro/cyano groups. |
| Dichloromethane (DCM) | Low to Moderate | Can solubilize small amounts, but generally poor for bulk dissolution due to lack of H-bonding capability. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility in a specific solvent lot.
-
Preparation: Weigh 100 mg of 4-Amino-2-chloro-5-nitrobenzonitrile (
) into a tared 20 mL scintillation vial. -
Addition: Add the target solvent in 100
L increments using a calibrated micropipette. -
Equilibration: After each addition, sonicate for 60 seconds at 25°C.
-
Observation: Visual check for clarity. If solid remains, repeat step 2.
-
Calculation: Record total volume (
) required for complete dissolution. -
Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).
Protocol B: Purification via Recrystallization
The "Intramolecular Lock" makes Ethanol/Water the superior system.
-
Dissolution: Suspend crude 4-Amino-2-chloro-5-nitrobenzonitrile in Ethanol (10 mL per gram of solid).
-
Reflux: Heat to reflux (78°C). If not fully dissolved, add DMF dropwise (max 5% v/v) until clear. Note: The DMF acts as a co-solvent to break the lattice.
-
Hot Filtration: Filter rapidly through a pre-warmed glass frit to remove insoluble mechanical impurities.
-
Crystallization: Allow filtrate to cool slowly to room temperature, then chill to 0°C.
-
Anti-Solvent Addition (Optional): If yield is low, add cold water dropwise until turbidity persists, then chill.
-
Isolation: Filter the yellow needles/powder and wash with cold 20% Ethanol/Water. Dry under vacuum at 45°C.
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).
Safety & Handling (SDS Highlights)
-
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation). Nitroanilines are known methemoglobin formers.
-
PPE: Nitrile gloves (0.11 mm minimum thickness) are required. Do not use latex, as nitro-compounds can permeate rapidly.
-
Incompatibility: Avoid contact with strong oxidizers and strong bases (which may hydrolyze the nitrile group).
References
-
PubChem. (2025).[1] 2-Amino-5-nitrobenzonitrile Compound Summary (Analogous Structure). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
European Patent Office. (1984).[2] Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1). Retrieved January 29, 2026, from [Link]
Sources
Technical Whitepaper: Strategic Applications of 4-Amino-2-chloro-5-nitrobenzonitrile in Drug Discovery
[1]
Compound: 4-Amino-2-chloro-5-nitrobenzonitrile CAS: 172455-36-6 Synonyms: 5-Chloro-4-cyano-2-nitroaniline Molecular Formula: C₇H₄ClN₃O₂ Molecular Weight: 197.58 g/mol [1][2][3][4]
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile (ACNB) acts as a tetra-functionalized aromatic scaffold , offering orthogonal reactivity at four distinct sites. Unlike simple benzonitriles, ACNB possesses a unique "push-pull" electronic structure defined by the electron-withdrawing nitro and cyano groups paired with the electron-donating amino and chloro substituents. This specific architecture makes it a critical "hub" intermediate for synthesizing 6-substituted quinazolines , benzimidazoles , and bicyclic heteroaromatics used in EGFR, HER2, and VEGFR kinase inhibitors.
Structural Functionalization Logic
-
Site 1 (C2-Cl): An activated "gateway" for Nucleophilic Aromatic Substitution (SNAr), enabled by the ortho-cyano and para-nitro groups.
-
Site 2 (C5-NO₂): A latent amino group ("switch") that can be reduced to install acrylamides (for covalent inhibitors) or solubilizing moieties.
-
Site 3 (C1-CN): The "anchor" for cyclization reactions to form pyrimidine-fused rings.
-
Site 4 (C4-NH₂): An electronic modulator that can be diazotized or protected to direct regioselectivity.
Core Application: Synthesis of Quinazoline Kinase Inhibitors
The primary utility of ACNB lies in its conversion to quinazoline-2,4-diamines and 4-aminoquinazolines , scaffolds ubiquitous in oncology (e.g., Gefitinib analogs).
Mechanism: The "Displace-then-Cyclize" Strategy
The 2-chloro position is highly electrophilic. A standard workflow involves displacing the chlorine with a primary amine or ammonia to generate a 2,4-diamino precursor, which then undergoes cyclization with formamidine or guanidine.
Pathway Visualization
Caption: Synthetic pathway transforming ACNB into a covalent kinase inhibitor scaffold via SNAr and cyclization.
Experimental Protocols
The following protocols are designed for scalability and reproducibility in a medicinal chemistry setting.
Protocol A: SNAr Displacement of 2-Chloro (Synthesis of 2,4-Diamino-5-nitrobenzonitrile)
Objective: Install the nitrogen atom required for the N1 position of the quinazoline ring.
-
Reagents: ACNB (1.0 eq), 7N Ammonia in Methanol (10.0 eq), or Ammonium Hydroxide (excess) in DMSO.
-
Procedure:
-
Dissolve ACNB in DMSO (5 mL/g) in a pressure vessel.
-
Heat to 80–90°C for 4–6 hours. Monitor by LCMS (Disappearance of Cl peak, M+1 shift from 198 to 179).
-
Workup: Cool to room temperature. Pour into crushed ice/water (10 volumes). The product will precipitate as a yellow/orange solid.
-
Purification: Filtration followed by washing with cold water and diethyl ether.
-
Yield: Typically 85–92%.
-
Protocol B: Nitro Reduction to Diamine (Fe/AcOH Method)
Objective: Unmask the C5-amine for further functionalization (e.g., installing a Michael acceptor).
-
Reagents: Nitro-intermediate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (1.0 eq), Ethanol/Water (4:1).
-
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Iron powder and NH₄Cl.
-
Heat to reflux (80°C ) with vigorous stirring for 2 hours.
-
Critical Step: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Workup: Concentrate the filtrate. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[7][8]
-
Yield: 75–85% (Product is often air-sensitive; store under Argon).
-
Advanced Application: Bicyclic Heterocycles
Beyond quinazolines, ACNB is a precursor for 1H-Indazoles and Benzimidazoles via the manipulation of the ortho-nitro and ortho-chloro groups relative to the cyano and amino functionalities.
Indazole Formation
Diazotization of the C4-amino group followed by intramolecular cyclization onto the C5-nitro group (or reduced amine) can yield substituted indazoles, which are valuable bioisosteres for indole-based drugs.
Benzimidazole Formation
Reduction of the C5-nitro group to an amine prior to cyclization creates a 4,5-diamino-2-chlorobenzonitrile intermediate.[1] Reaction with aldehydes or carboxylic acids yields benzimidazoles retaining the C2-chloro handle for further coupling.
Reactivity Profile & Data Summary
| Functional Group | Position | Reactivity Mode | Strategic Utility |
| Nitrile (-CN) | C1 | Cyclization / Hydrolysis | Precursor to Pyrimidine (Quinazoline) or Carboxamide.[1] |
| Chloro (-Cl) | C2 | SNAr (Activated) | Primary Diversity Point. Displaced by amines, thiols, or alkoxides.[1] |
| Amino (-NH₂) | C4 | Nucleophile / Diazotization | Modulates solubility; directs electrophilic substitution at C6.[1] |
| Nitro (-NO₂) | C5 | Reduction | Precursor to aniline; essential for "Warhead" attachment in covalent drugs.[1] |
Safety & Handling (MSDS Highlights)
-
Hazards: ACNB is an irritant (Skin/Eye) and potentially harmful if swallowed. The nitrile group poses a risk of cyanide liberation under strong acidic/oxidative conditions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[4]
-
Incompatibility: Strong oxidizing agents, strong bases (can cause premature hydrolysis of nitrile).
References
-
Synthesis of Quinazoline Derivatives: Zhang, Y., et al. "Ultrasound-assisted synthesis of novel quinazoline derivatives." Research on Chemical Intermediates, 2020.Link[1]
-
S_NAr Reactivity of Nitro-Benzonitriles: BenchChem Technical Guide. "Reactivity of 2-Amino-4-chloro-5-nitrobenzonitrile."Link[1]
-
Kinase Inhibitor Scaffolds: Ravez, S., et al. "Quinazoline derivatives as anticancer drugs: A patent review." Expert Opinion on Therapeutic Patents, 2015.Link[1]
-
Nitro Reduction Protocols: Organic Chemistry Portal. "Reduction of Nitro Compounds."Link
-
Compound Data: PubChem CID 12352108 (Related Isomer Data & Properties).Link[1]
Sources
- 1. usbio.net [usbio.net]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Strategic Scaffold Analysis: 4-Amino-2-chloro-5-nitrobenzonitrile Derivatives
Executive Summary
In the landscape of medicinal chemistry, 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 22915-13-5) serves as a high-value "push-pull" scaffold. Its structural uniqueness lies in the dense functionalization of the benzene ring: an electron-withdrawing nitro group para to an electron-donating amino group, flanked by a reactive nitrile and a displaceable chlorine atom.
This guide details the transformation of this intermediate into bioactive heterocycles—specifically quinazolines (anticancer) and benzimidazoles (antimicrobial). It provides validated synthetic protocols, mechanistic insights into EGFR kinase inhibition, and rigorous biological evaluation methodologies.
Chemical Scaffold & Reactivity Profile
The core molecule acts as a versatile electrophilic and nucleophilic platform. The orthogonality of its functional groups allows for sequential modification without protecting groups.
| Functional Group | Position | Reactivity Role | Target Pharmacophore |
| -NH₂ (Amino) | C4 | Nucleophile for cyclization | Pyrimidine ring (Quinazoline core) |
| -CN (Nitrile) | C1 | Electrophile for cyclization | Pyrimidine ring (N3-C4 bond formation) |
| -Cl (Chloro) | C2 | Leaving group ( | Introduction of solubilizing tails (e.g., morpholine) |
| -NO₂ (Nitro) | C5 | Precursor to amine | Aniline linker for kinase hinge binding |
Synthetic Architecture: From Scaffold to Bioactive Heterocycle
The most potent derivatives of this scaffold are 6-nitroquinazolines , which function as irreversible or reversible inhibitors of Epidermal Growth Factor Receptor (EGFR).
Pathway A: Synthesis of EGFR-Targeting Quinazolines
The synthesis exploits the "Niementowski-type" cyclization logic but uses modern reagents like DMF-DMA (Dimethylformamide dimethyl acetal) for efficiency.
Figure 1: Synthetic workflow for converting the nitrile scaffold into a quinazoline kinase inhibitor.
Validated Protocol: One-Pot Cyclization
Reference Standard: Modified from synthetic routes for Lapatinib analogs.
-
Formamidine Formation: Charge a round-bottom flask with 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous ethanol. Reflux for 3 hours. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the starting amine.
-
Cyclization: Without isolation, add the specific aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and glacial acetic acid (catalytic amount). Reflux for 6–8 hours.
-
Work-up: Cool the mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Water to yield the N-(3-chloro-4-fluorophenyl)-7-chloro-6-nitroquinazolin-4-amine .
-
Yield Expectation: 75–85% (High purity >95% by HPLC).
Pharmacological Profile: EGFR Kinase Inhibition[1][2][3]
The primary utility of these derivatives is in oncology, targeting Non-Small Cell Lung Cancer (NSCLC).[1]
Mechanism of Action (MoA)
The 4-anilinoquinazoline derivatives bind to the ATP-binding pocket of the EGFR kinase domain.
-
Hinge Region Binding: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with Met793 in the kinase hinge region.
-
Hydrophobic Pocket: The 3-chloro-4-fluoroaniline moiety (derived in step 2.2) occupies the hydrophobic pocket deep within the enzyme.
-
Covalent Bonding (Optional): If the nitro group is reduced and acylated with acryloyl chloride, the resulting acrylamide can form a covalent bond with Cys797 , making the inhibitor irreversible (similar to Afatinib).
Figure 2: Mechanism of Action showing the interruption of the EGFR signaling cascade by the quinazoline derivative.
Biological Evaluation Protocols
To validate the activity of synthesized derivatives, the following assays are mandatory.
In Vitro EGFR Kinase Assay (Luminescence)
Purpose: To determine the IC50 value against the purified enzyme.
-
Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and ADP-Glo™ reagent.
-
Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.
-
Reaction: Incubate enzyme + compound + substrate + ATP in a 384-well plate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Analysis: Measure luminescence. Plot Percent Inhibition vs. Log[Concentration].
-
Validation Criteria: Z-factor > 0.5; Reference compound (Gefitinib) IC50 within 2-fold of historical data (approx 2-5 nM).
-
Antimicrobial MIC Determination (Broth Microdilution)
Purpose: Secondary screening for benzimidazole derivatives.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well plates. Dispense 100 µL of inoculum per well.
-
Treatment: Add 2 µL of test compound (serial dilution 64 µg/mL to 0.125 µg/mL). Include Growth Control (DMSO only) and Sterility Control (Media only).
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Visual inspection of turbidity or OD600 measurement.
-
MIC Definition: The lowest concentration that completely inhibits visible growth.
-
Structure-Activity Relationship (SAR) Summary
Based on meta-analysis of derivatives synthesized from the 4-Amino-2-chloro-5-nitrobenzonitrile core:
| Modification Site | Substituent | Effect on Activity | Rationale |
| C6 (Nitro reduction) | -NH-Acrylamide | Increases Potency | Enables covalent binding to Cys797 (Irreversible inhibition). |
| C7 (Chlorine displacement) | -O-alkyl-morpholine | Increases Solubility | The chlorine on the scaffold is a handle for |
| C4 (Aniline ring) | 3-Cl, 4-F | Optimal | Halogens fit the hydrophobic pocket and improve metabolic stability. |
| C4 (Aniline ring) | 3-Bromo | Decreases Potency | Steric bulk is too large for the specific hydrophobic pocket of EGFR. |
References
-
Synthesis of Quinazolines: BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Link
-
EGFR Inhibition Mechanism: National Institutes of Health (NIH). (2021).[2][3] Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities. Link
-
Antimicrobial Activity: MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Link
-
Quinazoline Synthesis Review: SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Link
-
4th Generation EGFR Inhibitors: NIH. (2024).[4] Rational Computational Design of Fourth-Generation EGFR Inhibitors. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Amino-2-chloro-5-nitrobenzonitrile as a Synthetic Building Block
This guide details the technical specifications, synthetic utility, and experimental applications of 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6), a densely functionalized arene used as a critical intermediate in the development of kinase inhibitors and heterocyclic bioactive agents.
Introduction
4-Amino-2-chloro-5-nitrobenzonitrile is a highly versatile tetrasubstituted benzene scaffold. Its value in medicinal chemistry stems from its orthogonal reactivity profile : it possesses four distinct functional groups—a nitrile, a chloride, an amine, and a nitro group—positioned to allow sequential, regioselective transformations. This molecule is a "linchpin" intermediate, particularly in the synthesis of fused heterocycles like quinazolines , benzimidazoles , and cinnolines , which are ubiquitous in EGFR, MEK, and tyrosine kinase inhibitors.
Physicochemical Profile
| Property | Specification |
| CAS Number | 172455-36-6 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 240–245 °C (dec.) |
| Solubility | Soluble in DMSO, DMF, warm EtOAc; sparingly soluble in water |
| pKa (Calculated) | ~1.5 (Aniline nitrogen) |
Synthesis of the Building Block
The industrial preparation of this scaffold typically follows a regioselective nitration strategy, ensuring high purity and scalability.
Primary Synthetic Route: Nitration of 4-Amino-2-chlorobenzonitrile
This route exploits the directing effects of the amino group to install the nitro group at the C5 position.
-
Starting Material: 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3).
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Mechanism: The amino group (-NH₂) is a strong ortho/para director. The nitrile (-CN) is a meta director. The chloro (-Cl) is an ortho/para director.
-
Position 3 is sterically crowded (flanked by Cl and NH₂).
-
Position 5 is ortho to the amino group and meta to the nitrile, making it the electronically and sterically favored site for electrophilic aromatic substitution.
-
Reaction Scheme:
Caption: Regioselective nitration of 4-amino-2-chlorobenzonitrile yields the target scaffold.
Reactivity Profile & Strategic Applications
The power of this building block lies in the differential reactivity of its substituents.
A. The C2-Chloride: Nucleophilic Aromatic Substitution (SₙAr)
The chloride at C2 is activated for displacement by the ortho-nitrile (strong EWG) and the para-nitro group (strong EWG). Despite the electron-donating amino group at C4, the combined withdrawal of the -CN and -NO₂ groups makes the C2-Cl highly labile to nucleophiles (amines, thiols, alkoxides).
-
Application: Introduction of diversity elements (R-groups) early in the synthesis.
-
Reaction: Scaffold + R-NH2 → 2-(Alkylamino)-4-amino-5-nitrobenzonitrile
B. The C5-Nitro Group: Reduction to Diamine
The nitro group serves as a "masked" amine. Reduction yields a 4,5-diamino motif, which is the classic precursor for closing imidazole rings.
-
Reagents: SnCl₂/HCl, Fe/NH₄Cl, or H₂/Pd-C.
-
Application: Synthesis of Benzimidazoles.
C. The C1-Nitrile: Cyclization Handle
The nitrile group can participate in Pinner reactions to form amidines (for quinazolines) or be hydrolyzed to amides/acids.
Case Study: Divergent Synthesis of Heterocycles
This scaffold allows for "branching" synthetic pathways. Depending on the order of operations, one can access either Quinazolines (via C1-C2 closure) or Benzimidazoles (via C4-C5 closure).
Caption: Divergent synthesis pathways accessing Quinazoline (Path A) and Benzimidazole (Path B) cores.
Experimental Protocols
Protocol A: SₙAr Displacement of C2-Chloride
This protocol demonstrates the introduction of a nucleophile at the activated C2 position.
Reagents:
-
4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)[1]
-
Aniline or Alkyl amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
Dissolution: Dissolve 1.0 g (5.06 mmol) of the scaffold in 10 mL of NMP in a round-bottom flask.
-
Addition: Add 1.2 equivalents of the amine and 2.0 equivalents of DIPEA.
-
Heating: Heat the mixture to 80–100 °C under nitrogen atmosphere. Monitor by TLC/LCMS (Reaction time: 2–6 hours).
-
Workup: Cool to room temperature. Pour into 100 mL of ice-water. The product typically precipitates.
-
Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.
Protocol B: Selective Reduction of Nitro Group
Reduction of the nitro group yields the 4,5-diamine, a precursor for benzimidazoles.
Reagents:
-
Substrate (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Solvent: Ethanol / Ethyl Acetate (1:1)
Procedure:
-
Setup: Suspend 1.0 g of the nitro-compound in 20 mL of EtOH/EtOAc.
-
Addition: Add SnCl₂·2H₂O (5.0 eq) in portions.
-
Reflux: Heat to reflux (70–80 °C) for 3 hours. The solution usually turns clear then yellow.
-
Workup: Cool and concentrate. Dilute with EtOAc and carefully neutralize with saturated NaHCO₃ (Caution: foaming).
-
Extraction: Filter through Celite to remove tin salts. Extract the filtrate with EtOAc.[2]
-
Purification: The resulting diamine is oxidation-sensitive; use immediately or store under inert gas.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Ensure proper venting during synthesis.
-
Nitriles: Toxic by ingestion and inhalation. Metabolizes to release cyanide. Handle in a fume hood.
-
Skin Sensitization: The compound is a substituted aniline; avoid skin contact to prevent sensitization or dermatitis.
References
-
ChemScene. (2024). Product Monograph: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6).[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet & Product Specification: 4-Amino-2-chloro-5-nitrobenzonitrile. Retrieved from
-
BenchChem. (2025).[4] Technical Guide: Substituted Benzonitriles in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2024).[5] Synthesis of Quinazolines and Benzimidazoles. Retrieved from
Sources
Strategic Sourcing and Technical Validation of 4-Amino-2-chloro-5-nitrobenzonitrile
CAS: 172455-36-6 | Technical Whitepaper [1]
Executive Summary & Chemical Identity
4-Amino-2-chloro-5-nitrobenzonitrile is a critical intermediate used primarily in the synthesis of fused heterocyclic systems (such as quinazolines) for kinase inhibitor development and high-performance azo dyes.[1] Its structural complexity—featuring an electron-withdrawing nitrile and nitro group alongside an electron-donating amino group—makes it a versatile but reactive scaffold.[1]
For researchers and procurement officers, the primary challenge lies in isomer differentiation .[1] The market is saturated with the 2-amino isomer (CAS 20352-84-5), which is chemically distinct and non-interchangeable.[1] This guide provides the technical framework to validate identity, assess purity, and secure a reliable supply chain.[1]
Chemical Specifications
| Feature | Specification |
| CAS Number | 172455-36-6 (Primary) |
| IUPAC Name | 4-amino-2-chloro-5-nitrobenzonitrile |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| Key Isomer Risk | 2-Amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5) |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |
Synthesis Origins & Impurity Profiling
Understanding the synthesis route is mandatory for anticipating the impurity profile in commercial batches.[1] The most common industrial route involves the nitration of 4-amino-2-chlorobenzonitrile .[1]
The Mechanism & Risk
The amino group (-NH₂) is a strong activator and ortho, para-director.[1]
-
Para position (C1): Blocked by the Nitrile group (-CN).[1]
-
Ortho positions (C3, C5):
However, improper temperature control or low-quality starting materials lead to specific impurities:
-
Impurity A: Unreacted Starting Material (4-amino-2-chlorobenzonitrile).[1]
-
Impurity B: Regioisomer (4-amino-2-chloro-3-nitrobenzonitrile) – formed if reaction temperature spikes.[1]
-
Impurity C: Over-nitration products (Dinitro species).[1]
Visualization: Synthesis & Impurity Logic
Figure 1: Synthesis pathway illustrating the origin of critical impurities based on reaction conditions.
Quality Control: The Self-Validating Protocol
Do not rely solely on the vendor's Certificate of Analysis (CoA).[1] Nitroanilines are notoriously difficult to separate from their isomers.[1] The following HPLC method is designed to resolve the target from the 3-nitro isomer and the unreacted starting material.
Analytical Method: Reverse-Phase HPLC[1]
-
Principle: Separation based on polarity.[1][2] The nitro group adds significant polarity changes compared to the starting material.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitroaniline specific absorption).[1]
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Column Temp | 30°C |
Gradient Profile:
-
0-2 min: 95% A (Equilibration)
-
2-15 min: 95% A → 10% A (Linear Gradient)
-
15-20 min: 10% A (Wash)
-
20-22 min: 10% A → 95% A (Re-equilibration)
Interpretation:
-
Early Elution: Polar impurities (di-nitro species).[1]
-
Target Peak: 4-Amino-2-chloro-5-nitrobenzonitrile (Mid-elution).[1]
-
Late Elution: Unreacted starting material (less polar without the nitro group).[1]
Commercial Supply Landscape
The market is divided into "Catalog Suppliers" (Resellers) and "Original Manufacturers" (Bulk).[1]
Vendor Tiering Strategy
-
Tier 1 (GMP/High Documentation): Use for clinical candidates.[1]
-
Tier 2 (Specialty Chemical Vendors): Use for R&D and scale-up.[1]
-
Tier 3 (Bulk Aggregators): Use for multi-kilogram non-GMP needs.[1]
Procurement Decision Logic
Figure 2: Decision matrix for sourcing based on scale and risk tolerance.
Handling & Safety (HSE)
Nitroanilines are toxic by inhalation, ingestion, and skin contact.[1] They are known methemoglobinemia inducers (interfering with oxygen transport in blood).[1]
-
PPE: Nitrile gloves (double gloving recommended), P3 respirator or fume hood usage is mandatory.[1]
-
Storage: Store at 2-8°C, protected from light. Nitro compounds can darken (decompose) upon extended light exposure.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 88504 (Isomer Reference). Retrieved from [Link]
Sources
Methodological & Application
Application of 4-Amino-2-chloro-5-nitrobenzonitrile in medicinal chemistry
Application Note: Strategic Utilization of 4-Amino-2-chloro-5-nitrobenzonitrile in Medicinal Chemistry
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) is a highly functionalized aromatic scaffold that serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinazolines . Its value in medicinal chemistry stems from its unique substitution pattern: an electron-deficient core activated by nitro and cyano groups, yet stabilized by an electron-donating amino group.
This guide details the strategic application of this compound for accessing privileged drug scaffolds. We provide validated protocols for nitro reduction (yielding vicinal diamines) and nucleophilic aromatic substitution (
Chemical Profile & Reactivity Analysis
To effectively utilize this intermediate, one must understand the electronic "push-pull" dynamics governing its reactivity:
-
The "Push": The C4-Amino group (-NH
) is a strong resonance donor, increasing electron density at the C3 and C5 positions. However, position 5 is occupied by a Nitro group, creating a stable ortho-nitroaniline motif. -
The "Pull": The C1-Cyano (-CN) and C5-Nitro (-NO
) groups are strong electron-withdrawing groups (EWGs). -
The "Trigger": The C2-Chlorine atom is situated ortho to the Cyano group and para to the Nitro group. This specific alignment makes the C2-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (
) , despite the deactivating influence of the C4-amino group.
Structural Reactivity Map
-
C1-CN: Precursor for amidines (quinazoline formation) or carboxylic acids.
-
C2-Cl: Activated leaving group for
(introduction of amines/ethers). -
C4-NH
: Nucleophile for coupling; directs electrophilic substitution to C3. -
C5-NO
: Masked amino group; reduction yields a C4,C5-diamine (benzimidazole precursor).
Core Application Workflows
Workflow A: Synthesis of 6-Substituted Benzimidazoles
The most direct application involves reducing the nitro group to generate 4,5-diamino-2-chlorobenzonitrile . This vicinal diamine is a "universal socket" for cyclization with aldehydes, carboxylic acids, or orthocarbonates to form benzimidazoles, a scaffold found in drugs like Albendazole and various kinase inhibitors.
Workflow B: Accessing the Quinazoline Scaffold
While not a direct 2-aminobenzonitrile (which cyclizes to quinazoline), this compound can be converted into one. Displacing the C2-Chloro with ammonia or a primary amine generates a 2,4-diamino-5-nitrobenzonitrile derivative. The new amine at C2 (ortho to CN) enables the classic cyclization with formamide or DMF-DMA to yield 7-amino-6-nitroquinazolines .
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthetic pathways starting from 4-Amino-2-chloro-5-nitrobenzonitrile.
Caption: Divergent synthesis of Benzimidazoles (Path A) and Quinazolines (Path B) from the core scaffold.
Detailed Experimental Protocols
Protocol A: Selective Nitro Reduction to 4,5-Diamino-2-chlorobenzonitrile
Rationale: Standard catalytic hydrogenation (Pd/C, H
Reagents:
-
Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)[1]
-
Iron Powder (Fe, 325 mesh): 5.0 eq
-
Ammonium Chloride (NH
Cl): 5.0 eq -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the substrate in 50 mL of Ethanol/Water (4:1).
-
Activation: Add NH
Cl (50 mmol) and Iron powder (50 mmol) to the solution. -
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor via TLC (eluent: 5% MeOH in DCM). The starting material (yellow/orange) should disappear within 2–4 hours, replaced by a polar, fluorescent product.
-
Workup:
-
Cool to room temperature.[2]
-
Filter the mixture through a Celite pad to remove iron residues; wash the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Validation: The product, 4,5-diamino-2-chlorobenzonitrile , is typically an off-white to pale brown solid.
-
Key QC Marker: Appearance of two distinct -NH
signals in H NMR and loss of the aromatic proton shift associated with the nitro-deshielding effect.
-
Protocol B: Displacement for Quinazoline Precursors
Rationale: This protocol installs an amine at the C2 position, creating the ortho-aminobenzonitrile motif required for quinazoline ring closure.
Reagents:
-
Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)[1]
-
Nucleophile: 7M Ammonia in Methanol (or specific primary amine R-NH
) -
Base: DIPEA (Diisopropylethylamine) (2.0 eq) if using amine salt; none if using excess ammonia.
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5 mmol of substrate in 10 mL anhydrous DMF in a pressure tube or sealed vial.
-
Addition: Add the amine (10–20 mmol). If using volatile amines (like ammonia), cool the vessel to 0°C before addition.
-
Heating: Seal the vessel and heat to 80–100°C. The reaction is driven by the activation from the ortho-cyano and para-nitro groups.
-
Note: The reaction may require 12–24 hours.
-
-
Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates.[3] Filter the solid, wash with water, and dry.
-
Result: 2,4-Diamino-5-nitrobenzonitrile (if NH
is used). This intermediate is now primed for reaction with Formic Acid or DMF-DMA to close the quinazoline ring [1].
Data Summary: Physical & Safety Properties
| Property | Specification | Notes |
| Formula | C | |
| MW | 197.58 g/mol | |
| Appearance | Yellow to Orange Solid | Typical of nitro-anilines |
| Solubility | DMSO, DMF, THF | Poor solubility in water/hexane |
| Hazards | Irritant (Skin/Eye), Acute Tox. | Warning: Nitro compounds can be energetic. Avoid heating dry solids >150°C. |
| Storage | 2–8°C, Inert Atmosphere | Protect from light (nitro group photolability). |
References
-
Quinazoline Synthesis Strategies
-
Nitro Reduction Protocols
-
Title: 4,5-Diamino-2-chlorobenzonitrile (Reduction Product).[5]
- Source: ChemicalBook / AK Scientific Product D
-
- Medicinal Chemistry Application (ERAP1 Modulators)
-
Safety & Handling (SDS)
Sources
- 1. US4113720A - Disperse azo dye with diaminopyrimidine coupling component - Google Patents [patents.google.com]
- 2. WO2020225569A1 - Phenyl-sulfamoyl.benzoyc acids as erap1 modulators - Google Patents [patents.google.com]
- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 2-Chloro-4-fluorobenzonitrile | 60702-69-4 [chemicalbook.com]
Application Note: Strategic Synthesis of Kinase Inhibitors from 4-Amino-2-chloro-5-nitrobenzonitrile
This Application Note is designed for researchers and medicinal chemists in drug discovery, focusing on the high-value intermediate 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 102645-17-8 / 172455-36-6). This scaffold is a "privileged structure" in the synthesis of EGFR , MEK , and Src kinase inhibitors due to its dense functionalization and orthogonal reactivity.
Introduction: The "Swiss Army Knife" of Kinase Scaffolds
4-Amino-2-chloro-5-nitrobenzonitrile is a tetrasubstituted benzene derivative that serves as a critical linchpin in the synthesis of fused heterocycles. Its value lies in the orthogonal reactivity of its four functional groups, allowing for the divergent synthesis of three major kinase inhibitor classes:
-
Quinazolines (e.g., Lapatinib/Gefitinib analogs) via the nitrile and chloro groups.
-
Benzimidazoles (e.g., MEK/Aurora inhibitors) via the nitro and amino groups.
-
3-Cyanoquinolines (e.g., Pelitinib/Bosutinib analogs) via the amino group and subsequent Gould-Jacobs cyclization.
Structural Reactivity Analysis
-
C1-Nitrile (-CN): Electrophilic carbon for cyclization to pyrimidines/quinazolines; can be hydrolyzed to amides.
-
C2-Chloro (-Cl): Highly activated for SNAr displacement due to the ortho-cyano and para-nitro electron-withdrawing groups (EWGs).
-
C4-Amino (-NH₂): Nucleophilic handle for acylation or condensation with EMME/EMCA reagents.
-
C5-Nitro (-NO₂): Masked amino group. Reduction yields a 4,5-diamino motif, essential for imidazole ring formation.
Divergent Synthetic Pathways (Visual Guide)
The following diagram illustrates the three primary synthetic workflows originating from this single precursor.
Caption: Divergent synthesis map showing the conversion of 4-Amino-2-chloro-5-nitrobenzonitrile into three distinct kinase inhibitor classes.
Detailed Experimental Protocols
Protocol A: Synthesis of Functionalized Benzimidazoles (MEK Inhibitor Precursors)
This route exploits the activated C2-chloro position. The ortho-cyano and para-nitro groups make this position extremely electrophilic, allowing facile displacement by amines under mild conditions.
Step 1: SNAr Displacement
Objective: Introduce the "tail" moiety (e.g., a solubilizing amine or fluorophenyl group) at the 2-position.
-
Reagents: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq), Primary Amine (e.g., 4-fluoroaniline or methylamine) (1.1 eq), DIPEA (2.0 eq).
-
Solvent: DMF or NMP (anhydrous).
-
Conditions: 60–80°C for 4–6 hours.
Procedure:
-
Dissolve 1.0 g (5.06 mmol) of starting material in 10 mL of anhydrous DMF.
-
Add 1.5 mL of DIPEA.
-
Add 1.1 equivalents of the nucleophilic amine dropwise.
-
Heat to 80°C. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, replaced by a highly colored (yellow/orange) product (Rf ~0.4).
-
Workup: Pour into 100 mL ice water. The product usually precipitates. Filter, wash with water, and dry.[1]
-
Yield Expectation: 85–95%.
Step 2: Nitro Reduction & Cyclization
Objective: Convert the nitro group to an amine and close the imidazole ring.
-
Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), Formic Acid (excess) or Triethyl Orthoformate (TEOF).
-
Solvent: EtOH/Water (3:1) for reduction; TEOF for cyclization.
Procedure:
-
Suspend the SNAr product in EtOH/Water. Add Fe powder and NH₄Cl.[2] Reflux for 2 hours.
-
Filter hot through Celite to remove iron residues. Concentrate to obtain the 4,5-diamino-2-(substituted-amino)benzonitrile .
-
Cyclization: Redissolve the crude diamine in 10 mL Triethyl Orthoformate (TEOF) and add a catalytic amount of p-TsOH (10 mg).
-
Reflux for 3 hours.
-
Cool and concentrate. Purification via flash chromatography (DCM/MeOH) yields the 6-cyano-5-substituted-benzimidazole .
Protocol B: Synthesis of 3-Cyanoquinolines (Pelitinib/Bosutinib Analogs)
This protocol follows the Gould-Jacobs reaction pathway, utilizing the C4-amino group to build the pyridine ring fused to the benzene core.
Data Summary: Key Reaction Parameters
| Parameter | Condition | Critical Note |
| Reagent | Ethyl (ethoxymethylene)cyanoacetate | Must be fresh; purity >98% affects cyclization yield. |
| Solvent (Step 1) | Ethanol or Toluene | Reflux required to drive off ethanol byproduct. |
| Cyclization Temp | 250°C (Dowtherm A) | High temperature is mandatory for the intramolecular reaction. |
| Intermediate | Enamino-nitrile | Isolate and dry thoroughly before the high-temp step. |
Procedure:
-
Condensation: Reflux 4-amino-2-chloro-5-nitrobenzonitrile (10 mmol) with ethyl (ethoxymethylene)cyanoacetate (11 mmol) in toluene (50 mL) for 4 hours. The product (an enamine) precipitates upon cooling.
-
Cyclization: Add the dried enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30–60 minutes.
-
Caution: Vigorous evolution of ethanol vapor occurs. Use a large headspace flask.
-
-
Isolation: Cool the mixture to ~80°C and add hexane. The 4-hydroxy-7-chloro-6-nitro-3-quinolinecarbonitrile core will precipitate as a brown solid.
-
Functionalization: This core can now be chlorinated (POCl₃) and reacted with an aniline (e.g., 3-chloro-4-fluoroaniline) to generate the final kinase inhibitor scaffold.
Scientific Integrity & Validation (E-E-A-T)
Mechanistic Causality
The regioselectivity in Protocol A is driven by the Meisenheimer complex stability. The C2 position is activated by the ortho-cyano and para-nitro groups. While the C4-amino group is electron-donating (deactivating), the strong combined electron-withdrawing nature of the -CN and -NO₂ groups at C1 and C5 renders the C2-Cl bond highly labile to nucleophilic attack.
Self-Validating Quality Control
-
IR Spectroscopy:
-
Starting Material: Distinct nitrile stretch at ~2220 cm⁻¹ and nitro stretches at 1530/1350 cm⁻¹.
-
Post-Reduction: Disappearance of nitro bands; appearance of double amine doublets (~3300-3400 cm⁻¹).
-
Post-Cyclization (Benzimidazole): Loss of one amine band; appearance of C=N stretch (~1620 cm⁻¹).
-
-
NMR Checkpoint: In ¹H NMR (DMSO-d₆), the starting material shows two singlets (due to para-substitution relative to H) or two doublets (if meta coupling is visible). Upon SNAr at C2, the chemical shift of the proton at C3 will shift upfield due to the shielding effect of the incoming nucleophile (if it is an amine).
Troubleshooting
-
Issue: Low yield in SNAr reaction.
-
Cause: Competitive polymerization or hydrolysis of the nitrile.
-
Solution: Ensure anhydrous conditions. Lower temperature to 50°C and extend time.
-
-
Issue: Incomplete Cyclization (Protocol B).
References
-
Synthesis of Kinase Inhibitors/Bosutinib: Journal of Medicinal Chemistry, 2004, 47(7), 1599-1601. (Describes the 3-cyanoquinoline pathway).
-
SNAr Reactivity of Nitro-Benzonitriles: BenchChem Application Note: Substituted Anilines as Precursors, 2025. (Details nucleophilicity trends).
- Benzimidazole Synthesis via Nitro-Reduction:Journal of Organic Chemistry, 2010, 75(19), 6677–6680.
-
Pelitinib (EKB-569) Structure & Synthesis: PubChem Compound Summary, CID 6445562.
-
Patent: Quinazoline Derivatives: US Patent 7,855,211 B2. (Describes usage of nitro-benzonitrile intermediates in kinase inhibitor synthesis).
Sources
Application Note: Precision N-Alkylation of 4-Amino-2-chloro-5-nitrobenzonitrile
This Application Note is structured to guide researchers through the precise N-alkylation of the highly electron-deficient aniline 4-Amino-2-chloro-5-nitrobenzonitrile . The protocol addresses the specific challenges posed by the deactivating nitro and cyano groups, prioritizing regioselectivity and yield.
Executive Summary & Strategic Analysis
4-Amino-2-chloro-5-nitrobenzonitrile is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR, MEK inhibitors). However, its functionalization presents a "Reactivity Paradox":
-
Low Nucleophilicity: The amine is flanked by strong electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a cyano group at the para position. This delocalizes the nitrogen lone pair, drastically reducing its ability to attack alkylating agents.
-
High Acidity: The N-H protons are significantly more acidic (
in DMSO) compared to standard anilines ( ). -
SNAr Vulnerability: The C-Cl bond at position 2 is activated by the ortho-cyano group. Harsh basic conditions or nucleophilic solvents can lead to unwanted nucleophilic aromatic substitution (SNAr), displacing the chlorine atom.
The Solution: This guide details two protocols designed to overcome these barriers:
-
Protocol A (Cesium Carbonate/DMF): A mild, controlled method for standard alkyl halides.
-
Protocol B (Sodium Hydride/DMF): An aggressive deprotonation strategy for sterically hindered or unreactive electrophiles.
Reaction Mechanism & Pathway Analysis
The success of this reaction relies on the controlled deprotonation of the aniline to form an anilide anion, which restores nucleophilicity without triggering SNAr side reactions.
Visualization: Reaction Pathway & Competitive Landscapes
Figure 1: Mechanistic pathway highlighting the critical intermediate (Anilide Anion) and the divergence between productive alkylation and destructive SNAr.
Experimental Protocols
Protocol A: Cesium Carbonate Promoted Alkylation (Standard)
Best for: Primary alkyl halides (MeI, EtBr), Benzyl halides. Mechanism: Soft deprotonation driven by the "Cesium Effect" (enhanced solubility and cation-pi interactions).
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Dry thoroughly before use. |
| Alkyl Halide | 1.1 - 1.2 | Electrophile | Iodides preferred over bromides. |
| Cs₂CO₃ | 1.5 - 2.0 | Base | Finely ground; anhydrous. |
| DMF | [0.2 M] | Solvent | Anhydrous (Sure/Seal™).[1] |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 equiv) and anhydrous DMF (concentration 0.2 M). Stir until fully dissolved.
-
Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn deep orange/red due to anion formation.
-
Checkpoint: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 50–60°C .
-
Caution: Do not exceed 80°C to minimize SNAr of the chloro group.
-
Monitoring: Check TLC/LCMS every hour. Reaction typically completes in 2–4 hours.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with Water (3x) to remove DMF (critical for crystallization).
-
Wash with Brine (1x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Heptane is often sufficient. If flash chromatography is needed, use a Hexane/EtOAc gradient (typically 10-40% EtOAc).
Protocol B: Sodium Hydride Deprotonation (High Reactivity)
Best for: Secondary alkyl halides, less reactive electrophiles, or when Protocol A fails. Mechanism: Irreversible deprotonation to generate the "naked" anion.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Must be water-free. |
| NaH (60%) | 1.1 | Base | Wash with hexanes if oil removal is required. |
| Alkyl Halide | 1.2 | Electrophile | - |
| DMF/THF | [0.15 M] | Solvent | DMF is preferred for solubility. |
Step-by-Step Procedure
-
Setup: Use a 2-neck flask under a positive pressure of Nitrogen/Argon.
-
Base Suspension: Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C (Ice bath).
-
Deprotonation: Add a solution of 4-Amino-2-chloro-5-nitrobenzonitrile in DMF dropwise to the NaH suspension.
-
Observation: Evolution of H₂ gas. Solution will turn dark red.
-
Timing: Stir at 0°C for 15 mins, then warm to RT for 15 mins.
-
-
Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT slowly. Stir for 1–3 hours.
-
Quench: CRITICAL SAFETY STEP. Cool to 0°C. Add Saturated NH₄Cl solution dropwise to quench excess hydride.
-
Workup: Extract with EtOAc, wash extensively with water/LiCl (5%) solution to remove DMF.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction | Low nucleophilicity; Alkyl halide hydrolysis. | Switch to Protocol B (NaH); Use Alkyl Iodide; Add KI (Finkelstein). |
| SNAr Byproduct | Temperature too high; Base too strong. | Lower temp to <40°C; Switch from NaH to Cs₂CO₃; Dilute reaction. |
| Di-alkylation | Excess alkyl halide; High temp. | Reduce Alkyl Halide to 0.95 equiv; Monitor strictly; Use bulky protecting group strategy if persistent. |
| Poor Solubility | Substrate aggregation. | Add 5-10% DMSO or HMPA (caution); Use DMAc instead of DMF. |
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal alkylation protocol based on electrophile reactivity.
References
-
Vertex Pharmaceuticals. Process for the preparation of 4-chloro-2-nitrobenzonitrile.[2][3] US Patent 4,528,143. (Provides foundational data on the stability and synthesis of the core scaffold).
-
National Chemical Laboratory. Novel Organic Intermediates and Reactions. (Discusses N-alkylation of analogous nitro-amino-benzophenones).
-
BenchChem. Technical Support: Chlorination and Reactivity of Anilines. (Data on SNAr vs Electrophilic substitution competition).
-
PubChem. 4-Amino-2-chloro-5-nitrobenzonitrile Compound Summary. (Physical properties and safety data).
-
Journal of the American Chemical Society. The ortho:para Ratio in the Activation of Nucleophilic Aromatic Substitution. (Mechanistic insights into SNAr activation by Nitro/Cyano groups).
Sources
Application Note: Suzuki-Miyaura Coupling of 4-Amino-2-chloro-5-nitrobenzonitrile
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 104446-09-5) . This substrate is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, MEK inhibitors).
Despite the general robustness of Suzuki coupling, this substrate presents specific challenges:
-
Steric/Electronic Complexity: The benzene ring is tetrasubstituted.
-
Chemospecificity: The presence of a free amine (-NH
), a nitrile (-CN), and a nitro group (-NO ) requires conditions that prevent catalyst poisoning and functional group degradation. -
Activation: The reaction relies on the activation of the aryl chloride, which is generally less reactive than bromides or iodides, though facilitated here by electron-withdrawing groups (EWGs).
This guide provides two validated methods: a Standard Robust Protocol for general screening and a High-Performance Protocol for difficult boronic acids.
Mechanistic Insight & Chemical Logic
Substrate Reactivity Profile
The success of this coupling hinges on the electronic "push-pull" nature of the substrate:
-
Leaving Group Activation (The "Pull"): The chlorine atom at the C2 position is the electrophile. Typically, aryl chlorides are sluggish in oxidative addition. However, the Nitro (-NO
) group at C5 and the Cyano (-CN) group at C1 are strong electron-withdrawing groups (EWGs). They significantly decrease electron density at the C2 center, facilitating the oxidative addition of the Pd(0) species into the C-Cl bond. -
Amine Deactivation (The "Push"): The amino group (-NH
) at C4 is an electron-donating group (EDG). While EDGs generally deactivate aryl halides toward oxidative addition, the strong combined effect of the -NO and -CN groups dominates, maintaining the reactivity of the chloride. -
Catalyst Interaction: The free amine can potentially coordinate to unsaturated Pd species, leading to catalyst resting states (poisoning). Therefore, using phosphine ligands that are bulky and electron-rich (e.g., XPhos, SPhos) is crucial to outcompete the amine binding and drive the catalytic cycle.
Chemoselectivity
-
Nitrile Stability: The -CN group is stable under mild basic conditions (carbonate bases) but can hydrolyze to an amide under prolonged heating with strong hydroxide bases.
-
Nitro Stability: The -NO
group is generally inert to Suzuki conditions but sensitive to reductive environments. Avoid using formate donors or high pressure of H if exploring heterogeneous catalysts.
Experimental Protocols
Method A: Standard Robust Protocol (Pd(dppf)Cl )
Recommended for coupling with electron-rich or sterically unhindered aryl boronic acids.
Reagents:
-
Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
·CH Cl ) (3–5 mol%) -
Base: Potassium Carbonate (K
CO ) (2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K
CO (2.0 equiv). -
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon) three times. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl
catalyst (0.05 equiv). Reseal immediately. -
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor via TLC (typically 30-50% EtOAc/Hexanes) or LCMS. The product will usually be more polar than the starting chloride but less polar than the boronic acid. Look for the disappearance of the starting material peak (UV 254 nm).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Method B: High-Performance Protocol (Buchwald Precatalysts)
Recommended for electron-deficient boronic acids, sterically hindered partners, or if Method A fails.
Reagents:
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–3 mol%)
-
Base: Potassium Phosphate Tribasic (K
PO ) (2.0 equiv)[2] -
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Key Differences:
-
Ligand: XPhos and SPhos are bulky, electron-rich biaryl phosphines that facilitate oxidative addition into chlorides and prevent amine coordination.
-
Base: Phosphate is often superior for activating boronic acids in difficult couplings.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure (C-Cl bond too strong). | Switch to Method B (XPhos Pd G2). Increase temperature to 100°C (switch solvent to Toluene/H |
| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol esters) instead of acids. Use anhydrous conditions with CsF or K |
| Catalyst Poisoning | Free amine coordinating to Pd. | Increase catalyst loading to 5 mol%. Ensure ligand (e.g., XPhos) is in excess relative to Pd if not using G2 precatalysts. |
| Hydrolysis of CN | Base too strong / Reaction too long. | Switch base from K |
| Homocoupling | Oxygen presence. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |
Visualized Workflow (Graphviz)
The following diagram illustrates the catalytic cycle and decision logic for this specific substrate.
Caption: Catalytic cycle for the Suzuki coupling of 4-Amino-2-chloro-5-nitrobenzonitrile, highlighting the oxidative addition facilitated by electron-withdrawing groups.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Nosova, E. V., et al. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 90. [Link]
Sources
Strategic Utilization of 4-Amino-2-chloro-5-nitrobenzonitrile in Agrochemical Synthesis
Content Type: Application Note & Protocol Guide Subject: Advanced Synthetic Protocols for Fused Heterocyclic Biocides CAS Registry Number: 172455-36-6
Abstract & Core Application Profile
4-Amino-2-chloro-5-nitrobenzonitrile serves as a high-value "masked" synthon in the development of next-generation agrochemicals, specifically herbicides and fungicides targeting resistant strains. Its structural uniqueness lies in the push-pull electronic system : the electron-donating amino group (
This compound is the critical gateway to 4,5-diamino-2-chlorobenzonitrile , a precursor for 6-chloro-5-cyano-benzimidazoles and quinazolines . These fused heterocyclic cores are pharmacophores in:
-
ALS Inhibitor Herbicides: Triazolopyrimidine sulfonamide analogs.
-
PPO Inhibitor Herbicides: N-phenylphthalimide mimics.
-
Novel Fungicides: Quinazoline-based respiratory inhibitors.
This guide provides validated protocols for the selective reduction of the nitro group and subsequent cyclization, ensuring high yield and purity while mitigating the risks associated with nitroaromatic chemistry.
Chemical Profile & Reactivity Logic
| Property | Specification | Synthetic Implication |
| Molecular Formula | High nitrogen content; energetic decomposition risk.[1] | |
| Molecular Weight | 197.58 g/mol | Efficient atom economy for fragment-based drug design. |
| Appearance | Yellow to orange crystalline powder | Color intensity correlates with nitro-conjugation; useful for TLC monitoring. |
| Key Functionality | Nitro ( | Electrophilic activation; precursor to ortho-diamine. |
| Key Functionality | Nitrile ( | Ortho-directing; precursor to amides/heterocycles; resistant to standard reduction. |
| Key Functionality | Chlorine ( | Steric blocker; potential site for Suzuki-Miyaura coupling after heterocycle formation. |
Synthetic Strategy: The "Masked Diamine" Approach
The primary utility of this compound is its conversion to the ortho-diamine (4,5-diamino-2-chlorobenzonitrile). Direct synthesis of the diamine is unstable due to oxidation sensitivity. Therefore, 4-Amino-2-chloro-5-nitrobenzonitrile acts as a stable storage form.
Critical Challenge: Reducing the nitro group without hydrolyzing the nitrile or dechlorinating the aromatic ring.
-
Avoid: Catalytic Hydrogenation (
) often leads to hydrodechlorination (loss of Cl). -
Preferred: Chemoselective chemical reduction (SnCl₂ or Fe/NH₄Cl).
Synthetic Pathways & Visual Workflows
The following diagram illustrates the transformation of 4-Amino-2-chloro-5-nitrobenzonitrile into two distinct agrochemical scaffolds: Benzimidazoles and Quinazolines .
Figure 1: Divergent synthetic pathways from the nitro-amino precursor to bioactive fused heterocycles.[2]
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 4,5-Diamino-2-chlorobenzonitrile
Objective: Reduce the nitro group to an amine while preserving the nitrile and chlorine substituents.
Method: Stannous Chloride (
Reagents:
-
4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)
-
Stannous Chloride Dihydrate (
) (5.0 eq) -
Ethanol (Absolute)
-
Concentrated HCl (catalytic amount)
Step-by-Step Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Amino-2-chloro-5-nitrobenzonitrile (10 mmol) in Ethanol (50 mL).
-
Addition: Add
(50 mmol) in portions over 15 minutes. Caution: Exothermic reaction. -
Activation: Add 1-2 mL of concentrated HCl to initiate the reduction.
-
Reaction: Heat the mixture to 70°C for 3–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (bright yellow) should disappear, replaced by a less polar, fluorescent amine spot.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Neutralize carefully with saturated
solution until pH ~8. Note: Tin salts will precipitate as a thick white slurry. -
Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.
-
-
Isolation: Wash the filtrate with brine, dry over
, and concentrate in vacuo. -
Result: Off-white to pale brown solid (4,5-Diamino-2-chlorobenzonitrile). Yield: ~85-90%.[3] Store under inert gas (oxidation sensitive).
Protocol B: Cyclization to 6-Chloro-5-cyanobenzimidazole
Objective: Convert the diamine into a benzimidazole core, a common scaffold in fungicides.
Reagents:
-
Triethyl Orthoformate (
) (Excess, acts as solvent/reagent) -
p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)
Step-by-Step Procedure:
-
Setup: Mix the diamine (5 mmol) with TEOF (10 mL) and pTSA (15 mg) in a round-bottom flask.
-
Reaction: Reflux at 100°C for 4 hours.
-
Mechanism: The diamine attacks the orthoformate carbon, eliminating ethanol to form the imidazole ring.
-
-
Workup: Cool the mixture. The product often precipitates directly upon cooling.
-
Purification: Filter the solid and wash with cold hexanes. If no precipitate forms, concentrate the TEOF and recrystallize from Ethanol/Water.
-
Result: 6-Chloro-5-cyanobenzimidazole. This scaffold can be further alkylated at the N-position to generate lipophilic agrochemical actives.
Safety & Handling Guidelines
Nitroaromatic Hazards
-
Thermal Stability: Nitro compounds can decompose violently at high temperatures. Do not heat the dry powder above 150°C.
-
Runaway Reactions: During the reduction (Protocol A), add
slowly. The reaction is exothermic.
Nitrile Toxicity
-
While the nitrile group is bonded to the benzene ring (benzonitrile) and is relatively stable, metabolic breakdown or acidic hydrolysis can release traces of cyanide.
-
Control: Always work in a fume hood. Keep a cyanide antidote kit available if working on kilogram scale.
Skin Sensitization
-
Halogenated nitroanilines are potent skin sensitizers and irritants.
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.
References
-
BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. (Analogous reduction protocols).
-
Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6).[5][6][7]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559A1. (Background on chloronitrobenzonitrile synthesis).
-
PubChem. (2025). Compound Summary: 4-Amino-2-chloro-5-nitrobenzonitrile.[5][6][7][8][9] National Library of Medicine.
-
Google Patents. (2020). Phenyl-sulfamoyl benzoic acids as ERAP1 modulators. WO2020225569A1. (Demonstrates Boc-protection and usage of the compound).
Sources
- 1. data.epo.org [data.epo.org]
- 2. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloro-4-fluorobenzonitrile | 60702-69-4 [chemicalbook.com]
- 5. 200265-68-5|2-Chloro-4-methyl-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 6. usbio.net [usbio.net]
- 7. 172455-36-6|4-Amino-2-chloro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. AB513366 | CAS 172455-36-6 – abcr Gute Chemie [abcr.com]
Application Note: Cyclization of 4-Amino-2-chloro-5-nitrobenzonitrile to 6,7-Disubstituted Quinazolines
This Application Note is designed for researchers and process chemists in drug discovery, specifically those working with kinase inhibitor synthesis (e.g., EGFR, HER2 inhibitors). It details the strategic cyclization of 4-Amino-2-chloro-5-nitrobenzonitrile to form functionalized quinazoline cores.
Introduction & Strategic Significance
The quinazoline scaffold is the structural backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , Lapatinib , and Afatinib . These drugs typically feature substitution at the 4-, 6-, and 7-positions to modulate potency and solubility.
The starting material, 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6) , represents a highly "atom-economic" precursor. Unlike standard anthranilonitrile routes, this molecule leverages the 2-chloro substituent as a leaving group activated by the ortho-cyano and para-nitro groups. This allows for a Nucleophilic Aromatic Substitution (SNAr) – Cyclization Cascade , enabling the rapid construction of 7-amino-6-nitroquinazolin-4-amine derivatives.
Key Synthetic Advantages
-
Dual Activation: The C2-Chlorine is highly electrophilic due to the electron-withdrawing nature of the ortho-CN and para-NO₂ groups.
-
Regioselectivity: The 4-amino group (electron-donating) is meta to the leaving group, minimizing deactivation at the reaction center while providing a handle for C7-functionalization (e.g., solubilizing tails).
-
One-Pot Potential: Displacement and ring closure can often be achieved in a single synthetic operation.
Reaction Mechanism: The SNAr-Cyclization Cascade
The transformation does not proceed via the standard condensation of an ortho-amino nitrile. Instead, it follows a displacement-cyclization logic.
-
Activation: The C2-Cl bond is weakened by the electron-withdrawing effects of the -NO₂ (C5) and -CN (C1) groups.
-
SNAr Displacement: An external amidine source (e.g., Formamidine, Guanidine) acts as a nucleophile, displacing the chloride to form an intermediate 2-amidino-benzonitrile .
-
Intramolecular Cyclization: The nucleophilic nitrogen of the newly installed amidine attacks the electrophilic nitrile carbon (C1).
-
Isomerization: A [1,5]-hydride shift or tautomerization aromatizes the pyrimidine ring, yielding the final quinazoline.
Pathway Diagram (DOT)
Caption: Logical flow of the SNAr-Cyclization cascade transforming the chlorobenzonitrile precursor into the quinazoline core.
Experimental Protocol
This protocol describes the synthesis of 7-amino-6-nitroquinazolin-4-amine using formamidine acetate. This product is a versatile intermediate; the 4-amino group can be converted to a 4-chloro group (via diazotization/hydrolysis/chlorination) or the 6-nitro group can be reduced for acrylamide attachment (covalent inhibitors).
Materials & Reagents
| Reagent | Role | Equiv. | CAS |
| 4-Amino-2-chloro-5-nitrobenzonitrile | Substrate | 1.0 | 172455-36-6 |
| Formamidine Acetate | Cyclizing Agent | 2.5 - 3.0 | 3473-63-0 |
| 2-Methoxyethanol (or DMF) | Solvent | N/A | 109-86-4 |
| Sodium Acetate (Optional) | Base Buffer | 1.0 | 127-09-3 |
Step-by-Step Methodology
1. Reaction Setup
-
Vessel: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Dissolve 10.0 g (50.6 mmol) of 4-Amino-2-chloro-5-nitrobenzonitrile in 100 mL of 2-Methoxyethanol.
-
Reagent Addition: Add 15.8 g (152 mmol, ~3.0 equiv) of Formamidine Acetate.
-
Note: If using the hydrochloride salt of the substrate or reagent, add 1.0 equiv of Sodium Acetate to neutralize the system.
-
2. Thermal Cyclization
-
Heating: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.
-
Checkpoint: The starting material (Cl-Ar-CN) should disappear, and a more polar fluorescent spot (Quinazoline) should appear.
-
Duration: Typically 4–12 hours depending on scale and stirring efficiency.
-
3. Work-up & Isolation[1]
-
Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the cooling solution due to the planar, stacking nature of the quinazoline ring.
-
Precipitation: If no precipitate forms, pour the reaction mixture into 300 mL of ice-cold water. Stir vigorously for 30 minutes.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with:
-
Water (2 x 50 mL) to remove salts and solvent.
-
Cold Isopropanol (1 x 20 mL) to remove unreacted organics.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
4. Characterization Targets
-
Appearance: Yellow to orange solid.
-
1H NMR (DMSO-d6): Look for the characteristic quinazoline C2-H singlet around δ 8.4–8.8 ppm. The absence of the nitrile peak in IR (~2220 cm⁻¹) confirms cyclization.
-
Mass Spec: Expected [M+H]⁺ = 206.06 (Calculated for C₈H₇N₅O₂).
Troubleshooting & Optimization
The following table addresses common issues encountered during this specific cyclization.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Insufficient nucleophile activity. | Increase Formamidine Acetate to 4.0 equiv. Ensure temperature is maintained at >120°C. |
| Product is "Sticky" / Oil | Solvent trapping. | Triturate the crude oil with diethyl ether or acetonitrile to induce crystallization. |
| Hydrolysis Byproduct (Quinazolinone) | Presence of water.[2][3][4][5] | Use anhydrous solvents. Formamidine acetate is hygroscopic; dry it before use. If 4-hydroxyquinazoline forms, it can be converted back to 4-Cl with POCl₃. |
| Impurity Formation | Polymerization of substrate. | The 4-amino group is electron-rich. Perform the reaction under strict inert atmosphere (N₂) to prevent oxidative coupling. |
Safety & Handling
-
Nitrile Hazards: While the nitrile group is consumed, the starting material should be treated as a potential cyanide source under extreme acidic/metabolic conditions. Handle in a fume hood.
-
Nitro Compounds: Nitro-aromatics can be energetic. Avoid heating the dry solid to decomposition.
-
Solvents: 2-Methoxyethanol is a reproductive toxin. DMF is a potent hepatotoxin. Use appropriate PPE (gloves, goggles, respirator).
References
-
Quinazoline Synthesis Overview
-
Review of synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021.[2]
-
-
Mechanism of Amidine Cyclization
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[5] MDPI, 2023.
-
-
Compound Data & Properties
-
Related EGFR Inhibitor Chemistry (Afatinib/Gefitinib)
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate, 2020.
-
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-2-chloro-5-nitrobenzonitrile | 172455-36-6 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 172455-36-6|4-Amino-2-chloro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Analytical techniques for characterizing 4-Amino-2-chloro-5-nitrobenzonitrile products
Application Note: Analytical Characterization of 4-Amino-2-chloro-5-nitrobenzonitrile
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) is a critical pharmacophore intermediate used in the synthesis of covalent kinase inhibitors, particularly 4-anilinoquinazoline derivatives targeting EGFR and HER2 (e.g., analogs of Neratinib, Pelitinib).[1] Its structural integrity—specifically the regiochemistry of the amino and nitro substituents—is paramount, as isomer transposition leads to biologically inactive drug substances.
This guide provides a validated analytical protocol for characterizing this compound, focusing on differentiating it from its primary regioisomer impurity (2-amino-4-chloro-5-nitrobenzonitrile) and quantifying synthetic byproducts.[1]
Physicochemical Profile & Synthetic Context
Understanding the synthesis is required to predict the impurity profile. The standard industrial route involves the regioselective nucleophilic aromatic substitution (
-
Target Molecule: 4-Amino-2-chloro-5-nitrobenzonitrile.[1][2]
-
Mechanism: The C4-chlorine is activated by the ortho-nitro and para-cyano groups, making it more electrophilic than the C2-chlorine.[1]
-
Critical Impurities:
Visualizing the Synthetic & Impurity Pathway
Caption: Reaction pathway showing the origin of the critical regioisomer and diamine impurities during SNAr synthesis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the highly polar diamine, the target molecule, and the hydrophobic starting material in a single run.
Objective: Quantitative purity assessment and impurity profiling.
Instrument Parameters
| Parameter | Setting |
| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic hold for polar impurities |
| 15.0 | 90 | Linear gradient |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
System Suitability Criteria
-
Resolution (
): > 2.0 between Target and Regioisomer (if standard available). -
Tailing Factor: < 1.5 for the main peak.
-
Retention Order (Predicted):
Protocol 2: Structural Confirmation via NMR
Nuclear Magnetic Resonance (NMR) is the only definitive method to confirm the regiochemistry without X-ray crystallography. The key differentiator is the intramolecular hydrogen bond present in the target molecule but absent or weaker in the regioisomer.
1H NMR (400 MHz, DMSO-d6)
Target: 4-Amino-2-chloro-5-nitrobenzonitrile
-
Proton A (H6):
~8.6 ppm (Singlet).[1]-
Reasoning: Located between two strong electron-withdrawing groups (Nitro and Nitrile).[1] Highly deshielded.
-
-
Proton B (H3):
~7.3 ppm (Singlet).[1]-
Reasoning: Located between Amino (shielding) and Chloro (deshielded).[1]
-
-
Amine (-NH2):
~8.0 - 8.5 ppm (Broad Singlet).[1]-
Diagnostic Feature: The amino group is ortho to the Nitro group. It forms a strong intramolecular hydrogen bond (
), shifting the signal downfield and slowing the exchange rate.
-
Impurity: 2-Amino-4-chloro-5-nitrobenzonitrile [1]
-
Amine (-NH2):
~6.5 - 7.0 ppm.[1]
Experimental Workflow
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire 1H spectrum (16 scans).[1]
-
Critical Check: If the NH2 signal appears < 7.5 ppm, suspect the regioisomer or significant contamination.
Protocol 3: Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" identity check, useful for incoming raw material release.
-
Sample Prep: ATR (Attenuated Total Reflectance) or KBr pellet.[1]
-
Key Diagnostic Bands:
Analytical Logic & Troubleshooting
Use this decision tree to resolve characterization anomalies.
Caption: Decision logic for lot release based on HPLC purity and NMR structural confirmation.
References
-
PubChem. Benzonitrile, 2-amino-3-chloro-5-nitro- (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]
-
European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1).[1] (Describes the precursor synthesis and SNAr principles). Available at: [Link][1]
-
Royal Society of Chemistry. Regioselective nucleophilic aromatic substitution reactions of quinazoline derivatives.[1] (Mechanistic insight into C4 vs C2 selectivity). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Impurity Control in 4-Amino-2-chloro-5-nitrobenzonitrile Synthesis
Introduction
Subject: Troubleshooting Impurity Profiles in the Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-5-nitrobenzonitrile. Target Molecule: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6).[1] Primary Application: Intermediate for pharmaceutical synthesis (e.g., kinase inhibitors, anti-inflammatory agents).
This guide addresses the specific challenges encountered during the ammonolysis of 2,4-dichloro-5-nitrobenzonitrile . While this route is preferred for its atom economy and availability of starting materials, it suffers from inherent regioselectivity issues due to the presence of multiple electrophilic sites activated by the electron-withdrawing nitro (-NO2) and cyano (-CN) groups.
Part 1: Critical Impurity Profiling & Troubleshooting (Q&A)
Category 1: Regioisomeric Contamination
User Question: "I am observing a persistent impurity (approx. 5-10%) by HPLC that has the same mass (m/z 197) as the product but a slightly different retention time. Recrystallization is difficult.[2] What is this?"
Technical Diagnosis: You are likely observing the Regioisomer: 2-Amino-4-chloro-5-nitrobenzonitrile .
-
Root Cause: The starting material, 2,4-dichloro-5-nitrobenzonitrile, possesses two electrophilic sites susceptible to nucleophilic attack by ammonia:
-
C4-Position (Target): Activated ortho by the Nitro group and meta by the Cyano group.
-
C2-Position (Impurity): Activated para by the Nitro group and ortho by the Cyano group. While the ortho-nitro effect typically favors attack at C4 (kinetic control), the C2 position is also highly activated, leading to competitive substitution.
-
-
Corrective Action:
-
Temperature Control: Lower the reaction temperature (e.g., maintain < 30°C). Higher temperatures often reduce regioselectivity, increasing the activation of the C2 position.
-
Solvent Selection: Switch to a non-polar or less polar aprotic solvent (e.g., Toluene vs. DMF). In polar aprotic solvents, the "naked" nucleophile is more aggressive and less selective.
-
Ammonia Source: Use gaseous ammonia or a stoichiometric solution rather than a large excess of aqueous ammonia, which can promote non-selective attack.
-
Category 2: Over-Reaction (Diamination)
User Question: "My product yield is low, and I see a highly polar impurity appearing at the solvent front. The melting point of the isolated solid is unusually high (>250°C)."
Technical Diagnosis: This indicates the formation of 2,4-Diamino-5-nitrobenzonitrile .
-
Root Cause: Excessive reaction time or a large excess of ammonia/temperature causes the second chlorine atom (at C2) to be displaced after the first substitution at C4. The introduction of the first amino group (electron-donating) deactivates the ring, but forcing conditions can still drive the second SNAr reaction.
-
Corrective Action:
-
Stoichiometry: Strictly limit ammonia equivalents (start with 2.0–2.2 eq).
-
Monitoring: Quench the reaction immediately upon consumption of the starting material. Do not "soak" the reaction to push for the last 1% conversion.
-
Category 3: Hydrolysis Products
User Question: "After acidic workup, I see a new peak. The IR spectrum shows a shift in the nitrile stretch (2220 cm⁻¹) and broad bands around 3300-3400 cm⁻¹."
Technical Diagnosis: The impurity is 4-Amino-2-chloro-5-nitrobenzamide (Partial Hydrolysis).
-
Root Cause: The nitrile (-CN) group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It converts first to the amide (-CONH2) and eventually to the carboxylic acid.
-
Corrective Action:
-
pH Management: Avoid prolonged exposure to strong mineral acids (HCl, H2SO4) during workup.
-
Temperature during Quench: Ensure the quench solution is cold (< 5°C) if neutralizing an alkaline reaction mixture.
-
Part 2: Impurity Data Summary
| Impurity Name | Structure Description | Relative Retention Time (RRT)* | Origin | Control Strategy |
| Regioisomer | 2-Amino-4-chloro-5-nitrobenzonitrile | ~0.9 or 1.1 (Close eluter) | Competitive SNAr at C2 | Low Temp, Non-polar solvent |
| Diamino | 2,4-Diamino-5-nitrobenzonitrile | < 0.5 (Polar) | Over-reaction (Double substitution) | Limit NH3 eq, Reaction time |
| Amide | 4-Amino-2-chloro-5-nitrobenzamide | < 0.8 (Polar) | Hydrolysis of Nitrile | Avoid strong acid/base heat |
| Starting Material | 2,4-Dichloro-5-nitrobenzonitrile | > 1.2 (Non-polar) | Incomplete Reaction | Ensure adequate mixing/time |
*Note: RRT values are illustrative and depend on specific HPLC method (e.g., C18 column, Water/Acetonitrile gradient).
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways leading to the target molecule and its primary impurities.
Caption: Competitive SNAr pathways. Path A yields the target; Path B yields the difficult-to-remove regioisomer. Both can degrade to the diamino species under forcing conditions.
Part 4: Experimental Protocol (Optimized for Selectivity)
Objective: Synthesis of 4-Amino-2-chloro-5-nitrobenzonitrile with minimized regioisomer formation.
-
Preparation: Charge a reactor with 2,4-Dichloro-5-nitrobenzonitrile (1.0 eq) and Toluene (10 volumes). Note: Toluene is chosen over DMF to enhance regioselectivity via the "ortho-effect" and solubility differences.
-
Ammonolysis: Cool the mixture to 0–5°C . Slowly sparge Ammonia gas (NH3) or add a solution of NH3 in Isopropanol (2.1 eq) dropwise.
-
Critical Control: Maintain internal temperature < 10°C during addition.
-
-
Reaction: Stir at 20–25°C for 4–6 hours. Monitor by HPLC.
-
Endpoint: Stop when Starting Material < 0.5%. Do not proceed if Regioisomer > 5%.
-
-
Workup: Add water (5 volumes) to dissolve ammonium chloride salts. Separate phases.
-
Purification: Concentrate the organic phase. If Regioisomer content is high, recrystallize from Ethanol/Water (the target is typically less soluble than the isomer).
References
-
BenchChem. (2025).[3] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (Analogous chemistry and impurity profiles for nitrobenzonitrile derivatives). Link
-
European Patent Office. (1984). EP 0110559 A1: Process for the preparation of 4-chloro-2-nitrobenzonitrile.[4] (Describes the reactivity of dichloronitrobenzenes and cyanation/amination pathways). Link
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 28532: 2-Amino-5-nitrobenzonitrile. (Provides physical property data and safety classifications for related isomers). Link
-
ChemScene. (n.d.). Product Data: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6).[1] (Confirmation of target structure and commercial availability). Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-2-chlorobenzonitrile. (Reference for precursor properties and potential side-reaction derivatives). Link
Sources
Technical Support Center: Nitration of 2-Chloro-4-Aminobenzonitrile
Ticket ID: #NITRO-402-CN Status: Open Subject: Troubleshooting Low Yields, Tarry Byproducts, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The nitration of 2-chloro-4-aminobenzonitrile is a deceptively complex transformation. While the substrate appears activated for Electrophilic Aromatic Substitution (EAS), the interplay between the activating amine (
Users typically report three failure modes:
-
Oxidative Decomposition: Reaction mixture turns black/tarry (oxidation of the free amine).
-
Hydrolysis: Disappearance of the nitrile signal in IR/NMR (conversion to amide).
-
Regiochemical Scrambling: Formation of the 3-nitro isomer or dinitro species.
This guide provides a root-cause analysis and validated protocols to mitigate these side reactions.
Part 1: Root Cause Analysis & Mechanism
The "Black Tar" Effect (Oxidation)
Issue: The reaction exotherms uncontrollably, and the product is a black, insoluble resin.
Mechanism: Primary anilines are highly susceptible to oxidation by concentrated nitric acid (
Regioselectivity (The Ortho Effect)
Target: 2-chloro-4-amino-5-nitro benzonitrile. Directing Logic:
-
-NH₂ (Activator): Directs ortho/para. Para (C1) is blocked by -CN. Ortho positions are C3 and C5.
-
-Cl (Deactivator): Directs ortho/para.
-
-CN (Deactivator): Directs meta.
The Conflict:
-
Position 3 (Minor/Trace): Located between -Cl and -NH₂. Severe steric hindrance prevents significant substitution here.
-
Position 5 (Major): Located between -NH₂ and -H. This is the kinetically and thermodynamically favored site.
Nitrile Hydrolysis
Issue: Loss of the characteristic nitrile peak (~2220 cm⁻¹) and appearance of amide peaks (~1680 cm⁻¹).
Mechanism: In the presence of strong acid (
Part 2: Visualizing the Reaction Pathways
The following diagram maps the critical decision points between the successful pathway and failure modes.
Figure 1: Reaction pathway analysis showing the "Protected Route" (Green) vs. "Direct Route" (Yellow/Red risks).
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned into a black sludge."
Diagnosis: Uncontrolled oxidation of the amine. Solution: Implement the Acetylation Protection Protocol . By converting the amine to an acetamide, you lower the electron density of the ring slightly (preventing violent exotherms) and protect the nitrogen from direct oxidation.
Corrective Protocol (Protection):
-
Dissolve 2-chloro-4-aminobenzonitrile (1.0 eq) in Glacial Acetic Acid (5 vol).
-
Add Acetic Anhydride (1.2 eq) dropwise.
-
Stir at 50°C for 2 hours.
-
Pour into ice water; filter the white solid (
-acetyl intermediate). -
Proceed to nitration with this stable solid.
Issue 2: "I see the product, but the Nitrile peak (2220 cm⁻¹) is missing."
Diagnosis: Acid-catalyzed hydrolysis during workup. Mechanism: The hydration of the nitrile is exothermic. If you pour the acidic reaction mixture into water too quickly, the local temperature spikes, driving the hydrolysis to the amide.
Corrective Protocol (Quenching):
-
NEVER add water to the acid.
-
ALWAYS add the reaction mixture dropwise onto crushed ice.
-
Temperature Limit: Ensure the quench pot stays
. -
Neutralization: Immediately neutralize the slurry to pH 6-7 using 20% NaOH or saturated
before attempting filtration or extraction. Do not let the product sit in dilute acid.
Issue 3: "How do I separate the 3-nitro isomer from the 5-nitro target?"
Diagnosis: Regio-isomer contamination. Data:
| Isomer | Structure | Polarity (TLC) | Solubility (EtOH) |
|---|
| 5-Nitro (Target) | Less Sterically Crowded | Lower
Solution: Recrystallization.[2][3][4] The 3-nitro isomer is significantly more soluble in ethanol due to the disruption of intermolecular hydrogen bonding caused by steric twisting.
-
Solvent: 95% Ethanol.
-
Procedure: Dissolve crude solid in boiling EtOH. Cool slowly to room temperature, then to 0°C. The 5-nitro target crystallizes out; the 3-nitro stays in the mother liquor.
Part 4: Validated Experimental Protocol
Standardized procedure for high-purity synthesis.
Step 1: Nitration of the Protected Intermediate
Prerequisite: Start with N-(3-chloro-4-cyanophenyl)acetamide.
-
Setup: Charge Concentrated
(5.0 vol) into a reactor. Cool to 0–5°C.[2] -
Dissolution: Add the acetamide intermediate portion-wise. Ensure temp
. -
Nitration: Prepare a "Mixed Acid" solution (
1.1 eq / 0.5 vol).-
Critical: Add Mixed Acid dropwise over 1 hour.
-
Control: Maintain internal temperature at 0–5°C .
-
-
Reaction: Stir at 5–10°C for 2 hours. Monitor by HPLC (Target >95%).
-
Quench: Pour mixture onto crushed ice (10 wt equiv). Keep T
. -
Isolation: Filter the solid (this is the nitro-acetamide). Wash with cold water until pH neutral.
Step 2: Deprotection (Hydrolysis of Acetamide)
Note: We must hydrolyze the amide (protection) without hydrolyzing the nitrile.
-
Suspend the wet cake in Ethanol (5 vol) and Conc. HCl (2.0 eq).
-
Heat to reflux (approx. 78°C) for 2–3 hours.
-
Why? Acetamides hydrolyze faster than benzonitriles.
-
-
Monitor: Check for disappearance of the Acetyl peak.
-
Workup: Cool to RT. Neutralize with
(aq). -
Purification: Filter the yellow precipitate. Recrystallize from EtOH if necessary.
Part 5: Troubleshooting Logic Tree
Figure 2: Diagnostic flow for identifying and resolving synthesis failures.
References
-
BenchChem. (2025).[2][3][4] Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde and related anilines. Retrieved from
-
Google Patents. (2016). CN105859581A - New nitration technology used in production of 2-cyano-4-nitro chlorobenzene.[1][5] Retrieved from
-
Master Organic Chemistry. (2018). Nitration of Aniline: Activation and Deactivation Effects. Retrieved from
-
Clark, J. (2020). Hydrolysis of Nitriles under Acidic Conditions.[6][7][8][9] ChemGuide. Retrieved from
-
ChemicalBook. (2024). Synthesis of 2-amino-5-chlorobenzonitrile and derivatives.[10] Retrieved from
Sources
- 1. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105859581A - New nitration technology used in production of 2-cyano-4-nitro chlorobenzene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing 4-Amino-2-chloro-5-nitrobenzonitrile Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting of 4-Amino-2-chloro-5-nitrobenzonitrile Derivatives
Introduction: The Scaffold Architecture
You are likely working with this scaffold as a critical intermediate for kinase inhibitors (e.g., Bosutinib, Neratinib analogs) or quinoline heterocycles . The 4-amino-2-chloro-5-nitrobenzonitrile core is unique because it possesses four distinct functional handles, each with specific reactivities:
-
Nitrile (-CN): Susceptible to hydrolysis (impurity risk) but essential for heterocycle ring closure.
-
Nitro (-NO₂): A strong electron-withdrawing group (EWG) activating the ring for SNAr; serves as a masked amine.
-
Chloride (-Cl): A handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) but prone to dehalogenation during reduction.
-
Amine (-NH₂): The result of the primary SNAr reaction.
This guide addresses the three most common failure modes: Regioselectivity loss , Nitrile hydrolysis , and Dehalogenation during reduction .
Module 1: Synthesis & Regioselectivity (The SNAr Step)
The Challenge: Synthesizing 4-amino-2-chloro-5-nitrobenzonitrile usually involves reacting 2,4-dichloro-5-nitrobenzonitrile with an amine (or ammonia). The challenge is ensuring the nucleophile attacks C4 (para to CN) rather than C2 (ortho to CN).
Mechanistic Logic
The C4 position is electronically favored because it is activated by both the ortho-nitro group and the para-cyano group. The C2 position is less electrophilic (activated only by ortho-cyano) and is sterically hindered by the bulky nitro group. However, high temperatures can overcome this barrier, leading to bis-amination or wrong-isomer formation.
Experimental Protocol: Regioselective Amination
Standard Operating Procedure (SOP-01):
-
Solvent: Isopropyl Alcohol (IPA) or THF. Avoid DMF/DMSO if possible to simplify workup and reduce thermal risks.
-
Base: DIPEA (Hunig's base) or K₂CO₃ (1.1 equiv).
-
Temperature: 0°C to Room Temperature (RT). Do not reflux.
Troubleshooting Table: SNAr Optimization
| Symptom | Probable Cause | Corrective Action |
| Bis-substitution (2,4-diamino) | Excess amine or high temp | Reduce amine to 0.95-1.0 equiv. Maintain T < 20°C. Add amine dropwise. |
| Regioisomer (2-amino-4-chloro) | Steric freedom of amine | Use bulky solvents (IPA) to increase steric demand at C2. |
| Hydrolysis (Amide formation) | Wet solvent + Base | Use anhydrous solvents. Switch from hydroxide bases (NaOH) to non-nucleophilic bases (DIPEA). |
| Low Conversion | Poor solubility | Switch to THF/IPA (1:1) mixture. |
Visualizing the Pathway
Caption: Kinetic competition between C4 and C2 substitution. The C4 path is favored by resonance stabilization from the ortho-nitro group.
Module 2: Preventing Nitrile Hydrolysis
The Issue: The nitrile group is electron-deficient. In the presence of water and base (especially hydroxide), it rapidly hydrolyzes to the primary amide (CONH₂), a "dead-end" impurity that is difficult to separate.
Self-Validating Check System
Before proceeding to the next step, validate the integrity of the nitrile group using IR Spectroscopy :
-
Target Signal: Sharp peak at ~2230 cm⁻¹ (C≡N stretch).
-
Warning Signal: Broad peaks at 3100-3400 cm⁻¹ (Amide N-H) and ~1680 cm⁻¹ (Amide C=O).
FAQ: How do I remove the amide impurity?
-
Answer: You usually cannot separate it easily by crystallization due to similar solubility. Prevention is key. If >5% amide is present, repurify via column chromatography (DCM/MeOH gradient) or restart with strictly anhydrous conditions.
Module 3: Nitro Reduction without Dehalogenation
The Challenge: Reducing the nitro group (-NO₂) to an aniline (-NH₂) is required to form the final quinoline core. However, standard catalytic hydrogenation (H₂/Pd-C) often cleaves the Carbon-Chlorine bond (hydrodehalogenation), destroying the scaffold.
Recommended Protocol: Chemoselective Reduction
Method A: Iron/Ammonium Chloride (The "Gold Standard") This method is mild, cheap, and highly chemoselective for -NO₂ over -Cl and -CN.
-
Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv).
-
Solvent: EtOH/Water (4:1).
-
Temp: Reflux (70-80°C) for 1-2 hours.
-
Workup: Filter hot through Celite (to remove iron oxides). The filtrate contains the diamine.
-
Note: The product (4,5-diamino-2-chlorobenzonitrile) is oxygen-sensitive. Use immediately or store under Argon.
-
Method B: Stannous Chloride (SnCl₂) Effective but generates stoichiometric tin waste which is difficult to remove from pharmaceutical intermediates. Use only if Method A fails due to solubility.
Method C: Hydrogenation (Optimization Required) If you must use hydrogenation:
-
Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel.
-
Additive: Add 0.1% V/V Diphenylsulfide to poison the catalyst against dehalogenation.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing reduction failures. Dehalogenation is the primary failure mode in catalytic hydrogenation.
References
-
SNAr Mechanism & Kinetics
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
- Context: Foundational text explaining the activating effects of Nitro and Cyano groups in arom
-
-
Synthesis of Bosutinib Intermediates (Patent)
-
Wissner, A., et al. (2003). Substituted 3-cyanoquinolines as protein tyrosine kinase inhibitors. US Patent 6,002,008.
- Context: Details the specific conversion of 2,4-dichloro-5-nitrobenzonitrile to the 4-anilino derivative using refluxing ethanol/amine conditions.
-
-
Chemoselective Nitro Reduction
-
Be Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.
- Context: Validates non-hydrogenation methods to preserve halogen substituents.
-
-
Nitrile Hydrolysis Mechanisms
-
Cohen, M. A., & Sawden, J. (1997). Hydrolysis of Nitriles. Tetrahedron.
- Context: Explains the base-catalyzed hydrolysis p
-
Technical Support Center: Thermal Safety in 4-Amino-2-chloro-5-nitrobenzonitrile Synthesis
Executive Summary & Thermodynamic Profile[1]
The Challenge:
The synthesis of 4-amino-2-chloro-5-nitrobenzonitrile (typically via the nitration of 4-amino-2-chlorobenzonitrile) presents a dual hazard: the high enthalpy of nitration (
Critical Process Parameters (CPPs):
| Parameter | Specification | Safety Rationale |
| Reaction Enthalpy ( | ~ -145 ± 20 kJ/mol | High exotherm; capable of adiabatic temp rise ( |
| Target Temperature ( | 0°C to 15°C | Prevents oxidation of the amine (tar formation) and dinitration. |
| Dosing Rate | 0.5 - 1.0 mL/min (Lab Scale) | Must be strictly coupled to cooling capacity (accumulation limit < 5%). |
| Quenching Exotherm | High (Heat of Dilution) | Diluting mixed acids ( |
The "Golden Batch" Protocol: Safe Nitration Workflow
This protocol is designed to minimize thermal accumulation. It utilizes a semi-batch approach where the nitrating agent is the limiting factor added to the substrate.
Phase A: Preparation & Dissolution
-
Reactor Setup: Use a jacketed reactor with an overhead stirrer (high torque required as viscosity may increase).
-
Solvent/Medium: Charge Concentrated Sulfuric Acid (98%) to the reactor.
-
Note: The amine precursor is dissolved here first. The formation of the anilinium salt protects the amine from oxidation and directs the incoming nitro group to the meta-position relative to the ammonium salt (but the strong ortho-effect of the unprotonated equilibrium species often dominates in lower acidity, so strict temp control is vital to favor the 5-position).
-
-
Substrate Addition: Slowly add 4-amino-2-chlorobenzonitrile solid to the acid.
-
Exotherm Alert: Dissolution is exothermic (
). Maintain .
-
Phase B: The Critical Dosing Step (Nitration)
-
Cooling: Bring reactor temperature (
) to 0°C . -
Reagent: Prepare Fuming Nitric Acid or a pre-cooled Mixed Acid (
). -
Controlled Addition:
Phase C: Post-Reaction & Quench
-
Hold: Stir at 5-10°C for 1-2 hours. Monitor via HPLC for consumption of starting material.
-
Quenching (Secondary Hazard):
-
Prepare a separate vessel with Crushed Ice/Water .
-
Inverse Addition: Slowly pour the reaction mixture ONTO the ice.
-
Never pour water into the acid mixture; the steam explosion risk is critical.
-
Troubleshooting Guide (FAQ)
Q1: The temperature is spiking despite the cooling jacket being at -20°C. What is happening?
Diagnosis: You likely have Thermal Accumulation .
Cause: You dosed reagents faster than the reaction could consume them (low Damköhler number at low temp), leading to a buildup of unreacted
. When the reaction finally "kicks off," it releases all that stored potential energy at once.Immediate Action: Stop dosing. Maximize stirrer speed (to improve heat transfer coefficient
). Do NOT crash cool further as this might stall the reaction completely, leading to a larger runaway later. Let the accumulated heat dissipate slowly.
Q2: The reaction mixture is turning dark brown/black instead of the expected yellow/orange.
Diagnosis: Oxidative Decomposition.
Cause: The temperature likely exceeded 20-25°C, or local hot spots occurred due to poor mixing. The free amine is being oxidized by the nitric acid.
Solution: Check your agitation. If the mixture is too viscous, the heat transfer at the wall is failing. You may need to dilute with more
in the next batch.
Q3: I see "Brown Fumes" in the headspace.
Diagnosis:
formation.
Cause: Decomposition of nitric acid or the product. This is a sign of a runaway onset.
Action: Vent the reactor to the scrubber immediately. If temperature is rising uncontrolled, initiate Emergency Dump to a pre-filled water quench tank.
Visualizing the Safety Logic
The following diagram illustrates the automated logic required for a safe dosing loop in this exothermic synthesis.
Caption: Feedback control loop for exothermic nitration dosing. The system prioritizes stopping reagent addition over cooling capacity when temperature limits are breached.
Comparative Heat Generation Data
Understanding the magnitude of the exotherm is vital for reactor sizing.
| Step | Heat Release (kJ/kg) | Adiabatic Temp Rise ( | Risk Level |
| Mixing ( | ~40 - 60 | 15 - 25°C | Moderate |
| Nitration ( | ~300 - 450 | > 100°C | CRITICAL |
| Quenching (Acid into Water) | ~200 - 300 | > 60°C | High |
Data derived from general nitration calorimetry profiles (RC1) for benzonitriles.
References
- Preparation of 4-chloro-2-nitrobenzonitrile and related intermediates. Source: European Patent EP0110559A1. URL: Relevance: Describes the handling of nitro-benzonitrile precursors and the sensitivity of the ortho-position to substitution.
-
Process Safety Assessment of the Entire Nitr
- Source: MDPI (Processes Journal), 2023.
-
URL:[Link]
- kJ/mol)
- Safety Data Sheet: 4-Amino-2-chlorobenzonitrile. Source: Thermo Fisher Scientific / Alfa Aesar. Relevance: Confirms toxicity hazards (H302, H311) and handling requirements for the precursor.
-
Quantitative investigation of the nitr
- Source: Recueil des Travaux Chimiques des Pays-Bas.
-
URL:[Link]
- Relevance: Foundational text on the directing effects and kinetics of benzonitrile nitr
Sources
- 1. DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile - Google Patents [patents.google.com]
- 2. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Catalyst Selection for 4-Amino-2-chloro-5-nitrobenzonitrile
Topic: Cross-Coupling Strategy & Catalyst Optimization Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) Context: Synthesis of kinase inhibitors (e.g., MEK/EGFR pathways)
Technical Deep Dive: The Substrate "Push-Pull" Challenge
Before selecting a catalyst, you must understand the unique electronic environment of your substrate. 4-Amino-2-chloro-5-nitrobenzonitrile presents a classic "Push-Pull" system that dictates reactivity.
-
The "Pull" (Activation): The Nitro (-NO₂) group at C5 and Nitrile (-CN) group at C1 are strongly electron-withdrawing. They significantly lower the electron density at the C-Cl bond (C2), activating it for Oxidative Addition (OA). This makes the chloride more reactive than a standard phenyl chloride.
-
The "Push" (Deactivation/Poisoning): The Amino (-NH₂) group at C4 is an electron donor. However, its primary challenge is not electronic deactivation, but coordination . The free amine is a Lewis base that can bind to the Palladium center, displacing labile ligands and forming an inactive "Pd-amine" resting state (Catalyst Poisoning).
The Engineering Goal: You need a catalyst system that is bulky enough to prevent amine coordination but electron-rich enough to facilitate oxidative addition into the C-Cl bond.
Catalyst Decision Matrix
Do not use a "one-size-fits-all" approach. Select your catalyst based on the coupling partner and the scale of your reaction.
Tier 1: The "Workhorse" Systems (Start Here)
Best for: Standard boronic acids, initial screening, cost-efficiency.
| Catalyst System | Ligand Class | Why it works |
| Pd(dppf)Cl₂[1] · DCM | Bidentate Ferrocenyl | The wide bite angle of dppf stabilizes the Pd center. It is robust against the free amine and tolerates the electron-deficient ring well. |
| Pd(PPh₃)₄ | Monodentate Aryl | NOT RECOMMENDED. Often fails due to rapid oxidation and displacement of PPh₃ by the substrate's -NH₂ group. |
Tier 2: The "Problem Solver" Systems (High Performance)
Best for: Sterically hindered partners, low catalyst loading, or if Tier 1 fails.
| Catalyst System | Ligand Class | Why it works |
| XPhos Pd G3 / G4 | Dialkylbiaryl Phosphine | The bulky isopropyl groups on the XPhos ligand create a "roof" over the Pd center, physically blocking the substrate's -NH₂ from binding while allowing the C-Cl bond to access the metal. |
| SPhos Pd G3 | Dialkylbiaryl Phosphine | Excellent for electron-deficient chlorides. The methoxy group on the ligand provides secondary interaction that boosts stability. |
| PEPPSI-IPr | NHC (Carbene) | Extremely stable. The carbene ligand binds tighter than any phosphine or amine, rendering the catalyst virtually immune to poisoning by the substrate's -NH₂. |
Visualizing the Logic
The following diagram illustrates the decision pathway for selecting the optimal reaction conditions.
Caption: Decision tree for catalyst selection based on coupling partner complexity and reaction outcome.
Optimized Protocol: Suzuki-Miyaura Coupling
Objective: Cross-coupling of 4-Amino-2-chloro-5-nitrobenzonitrile with Phenylboronic Acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv[1]
-
Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)
-
Base: K₃PO₄ (2.0 equiv) — Crucial: Use mild bases to prevent SɴAr side reactions.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Methodology:
-
Degassing (Critical): The combination of an electron-deficient ring and a Pd(0) active species makes this system sensitive to oxygen (homocoupling risk). Sparge solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.
-
Solids Addition: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Temperature Ramp:
-
Seal the vial.[1]
-
Heat to 80°C . Note: Do not exceed 100°C initially. The nitro group makes the ring thermally sensitive to decomposition.
-
-
Monitoring: Check LCMS at 2 hours.
-
Look for: Product mass (M+H).
-
Look for: Protodehalogenation (replacement of Cl with H). If observed, lower temperature to 60°C.
-
-
Workup: Dilute with EtOAc, wash with Brine.[1] The free amine product is likely polar; ensure the aqueous layer is not acidic during extraction to avoid losing product as a salt.
Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields are <10%. What is happening?
A: This is classic "Pd Black" precipitation. The free amine (-NH₂) on your substrate is likely coordinating to the Pd, displacing the ligands, and causing the complex to crash out.
-
Fix: Switch to XPhos Pd G3 or Buchwald Precatalysts . These ligands are bulky and prevent the amine from binding to the metal center.
Q2: I see a major byproduct where the Chlorine is replaced by an -OH or -OCH₃ group.
A: You are seeing SɴAr (Nucleophilic Aromatic Substitution) background reaction. The Nitro and Cyano groups make the C-Cl bond highly electrophilic, allowing the base (OH⁻ from water or alkoxide) to attack directly without the catalyst.
-
Fix: Switch the base to K₂CO₃ or K₃PO₄ (weaker bases).
-
Fix: Reduce reaction temperature to 60°C.
-
Fix: Switch solvent to anhydrous Toluene (if solubility permits) to eliminate OH⁻.
Q3: Can I use this substrate for Buchwald-Hartwig Amination instead of Suzuki?
A: Yes, but you must control chemoselectivity.
-
Since the molecule already has an -NH₂, adding another amine can lead to mixtures.
-
However, if you intend to react the C-Cl with an external amine, use BrettPhos Pd G3 . The challenge will be preventing the intrinsic -NH₂ from reacting with another molecule of the substrate (polymerization/dimerization).
-
Recommendation: Protect the intrinsic -NH₂ (e.g., as a Boc-carbamate) before attempting Buchwald-Hartwig coupling at the C-Cl position.
Mechanism of Action (The "Why")
The following diagram details the specific catalytic cycle challenges for this substrate.
Caption: Catalytic cycle showing the competition between productive Oxidative Addition and non-productive Amine Poisoning.
References
-
BenchChem. (2025).[1][2][3][4][5] Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles. BenchChem. Link
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. Link
-
National Institutes of Health (NIH). (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[1][2][3][4][5] A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem. Link
-
MDPI. (2018). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Link
Sources
Technical Support Center: Solvent Optimization for 4-Amino-2-chloro-5-nitrobenzonitrile
Introduction & Molecule Profile
Welcome to the technical support hub for 4-Amino-2-chloro-5-nitrobenzonitrile . This guide addresses the specific challenges researchers face when manipulating this highly functionalized intermediate.
This molecule is a "push-pull" system:
-
Pull (Deactivating/Activating): The Nitro (-NO₂) at C5 and Nitrile (-CN) at C1 are strong electron-withdrawing groups (EWGs). They activate the C2-Chlorine bond for Nucleophilic Aromatic Substitution (SNAr).
-
Push (Deactivating): The Amino (-NH₂) group at C4 is an electron-donating group (EDG). While it generally deactivates the ring, the strong combined pull of the -NO₂ and -CN groups ensures the Chlorine remains a viable leaving group.
Critical Insight: The choice of solvent does not just affect solubility; it dictates the energy landscape of the transition state , dramatically altering reaction rates and impurity profiles.
Module 1: Solubility & Dissolution Troubleshooting
User Issue: "The starting material precipitates upon adding the nucleophile" or "I cannot get a clear solution at room temperature."
Solubility Profile & Recommendations
The molecule possesses high lattice energy due to intermolecular hydrogen bonding (Amino donor
| Solvent Class | Representative Solvents | Solubility Rating | Physicochemical Explanation |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | High dipole moments disrupt the crystal lattice. These are the "Gold Standard" for SNAr reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat Required) | Can dissolve the compound via H-bonding but often requires reflux. Warning: Can retard SNAr rates (see Module 2). |
| Non-Polar | Toluene, DCM, Hexane | Poor | Ineffective at breaking the dipole-dipole interactions of the nitro/cyano groups. |
| Ethers | THF, Dioxane | Fair | Useful for downstream cyclizations but often poor for the initial substitution step. |
Protocol: Breaking the Lattice (Dissolution)
-
Primary Choice: Start with DMSO (Dimethyl sulfoxide).[1] It offers the highest solubility (>100 mg/mL usually feasible).
-
Co-Solvent Strategy: If workup requires avoiding high-boiling solvents, use a THF/DMF (9:1) mixture. The DMF breaks the lattice; THF acts as the bulk carrier.
Module 2: Reactivity & SNAr Optimization
User Issue: "The displacement of Chlorine is too slow" or "Yields are low despite heating."
The Mechanism: Solvent Control of the Meisenheimer Complex
The rate-determining step in the displacement of the Chlorine (by an amine or alkoxide) is the formation of the Meisenheimer Complex (a negatively charged intermediate).
-
Polar Aprotic Solvents (The Accelerator): Solvents like DMSO solvate the cation (e.g., Na⁺) but leave the nucleophilic anion "naked" and highly reactive. They also stabilize the polar transition state.
-
Protic Solvents (The Brake): Alcohols form a "cage" of hydrogen bonds around the nucleophile, significantly reducing its energy and reactivity.
Visualizing the Solvent Effect
Figure 1: Comparative energy pathways in Aprotic vs. Protic solvents. Aprotic solvents lower the activation barrier by increasing nucleophile availability.
Troubleshooting Table: Reaction Stalls
| Symptom | Probable Cause | Corrective Action |
| Reaction < 10% conversion after 4h | Solvent is Protic (EtOH/MeOH) or Non-polar. | Switch to DMF or DMSO . If protic solvent is mandatory, increase temp to reflux to break H-bond cages. |
| New impurity at RRT 0.85 | Hydrolysis of Nitrile (-CN | System is wet. Use anhydrous DMSO/DMF. Avoid aqueous bases (NaOH); use organic bases (DIPEA/TEA). |
| Darkening/Tarring | Thermal decomposition or polymerization. | The -NO₂ group is thermally sensitive. Limit temp to 80-90°C . Do not exceed 120°C in DMSO (risk of exotherm). |
Module 3: Downstream Cyclization (Quinazolines)
User Issue: "I've done the substitution, but the cyclization to the quinazoline failed."
Many users utilize 4-Amino-2-chloro-5-nitrobenzonitrile to synthesize Quinazolines (e.g., reacting with formamide or amidines).
-
The Conflict: The SNAr step prefers Basic/Aprotic conditions. The Cyclization often requires Acidic/Protic or High Temp conditions.
-
The Fix: Do not attempt a "One-Pot" procedure unless using specific reagents (e.g., DMF-DMA). Isolate the intermediate after the chlorine displacement.
Recommended Workflow
-
Step 1 (Substitution): Substrate + Amine in DMF + DIPEA at 60°C.
-
Why: Fast reaction, clean profile.
-
Workup: Pour into water.[2] The product usually precipitates (DMF washes away).
-
-
Step 2 (Cyclization): Intermediate + Formamidine Acetate in Ethanol (Reflux).
-
Why: Ethanol allows proton transfer required for ring closure.
-
Frequently Asked Questions (FAQ)
Q1: Can I use water as a co-solvent to improve safety? A: Only if your nucleophile is highly reactive (e.g., thiols). For amines, water will drastically reduce the reaction rate due to the "Hydrophobic Effect" causing the organic substrate to aggregate, reducing surface area for the reaction.
Q2: Why does my reaction turn deep red/black in DMSO? A: This is often the formation of a Charge-Transfer Complex or slight deprotonation of the amino group. It is usually reversible upon workup. However, if the color persists and yield drops, check for "Meisenheimer Trapping"—where the intermediate stabilizes but doesn't eliminate the Chloride. Increasing temperature slightly (to 70°C) usually pushes it to product.
Q3: Is the Nitro group stable in DMF at high temperatures? A: Caution: Nitro compounds in DMF/DMSO can undergo "runaway decomposition" at temperatures >120°C. Always keep reaction temperatures for this substrate below 100°C.
References
-
BenchChem. (2025).[3][4] Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations. Retrieved from 4
-
J. Org. Chem. (2025).[3] Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl) derivatives. Retrieved from 1
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 5
-
SciELO. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from 6
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution Mechanisms. Retrieved from 7
Sources
Work-up procedures for reactions involving 4-Amino-2-chloro-5-nitrobenzonitrile
This technical support guide is designed for researchers and process chemists working with 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) .[1][2]
The content focuses on the unique physicochemical challenges presented by this "push-pull" aromatic system—specifically its poor solubility in non-polar solvents, its tendency to form emulsions, and the reduced basicity of its amine group due to strong electron-withdrawing substituents.[1][2]
Topic: Work-up, Isolation, and Troubleshooting Procedures Document ID: TS-NITRO-CN-04 Status: Active[1][2]
Core Physicochemical Profile
Understanding the electronic environment of this molecule is the key to a successful work-up.[1][2] You are not working with a standard aniline; you are working with a highly deactivated, polarized system.[1][2]
| Feature | Property | Work-up Implication |
| Electronic State | Push-Pull System | The C4-Amino group donates electrons; C5-Nitro and C1-Cyano withdraw.[1][2] This creates a large dipole moment but drastically reduces the basicity of the amine.[1][2] |
| Solubility | "Brick Dust" | High crystallinity.[1][2][3] Insoluble in water and non-polar organics (Hexane/Ether).[1][2] Soluble in DMSO, DMF, DMAc.[1][2] Moderately soluble in EtOAc/THF.[1][2] |
| Acid/Base Behavior | Weak Base / Labile Nitrile | Do not attempt to extract this amine into aqueous HCl; it will likely not protonate and will remain in the organic layer or precipitate.[1][2] |
| Thermal Stability | Nitro-Aromatic | Potential energetic decomposition.[1][2] Avoid concentrating to dryness at temperatures >50°C without DSC data.[1][2] |
Standard Isolation Workflow (The "Crash-Out" Method)
Most syntheses of this compound (e.g., via SNAr displacement of a chloride by ammonia or nitration) occur in polar aprotic solvents like DMSO or DMF.[1][2] The most effective isolation is precipitation, not liquid-liquid extraction.[1][2]
Protocol: Aqueous Quench & Filtration
-
Preparation: Cool the reaction mixture (DMSO/DMF solution) to 0–5°C .
-
Quenching: Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous mechanical stirring.
-
Aging: Stir the resulting suspension for 30–60 minutes. This allows the amorphous "gums" to crystallize into filterable solids.[1][2]
-
Filtration: Filter through a sintered glass funnel (Porosity 3).
-
Washing:
-
Drying: Vacuum oven at 40°C. Note: Ensure the filtrate is clear before disposal; if cloudy, you are losing product.
Visual Workflow (DOT Diagram)
Caption: Figure 1.[1][2] Standard isolation workflow for highly functionalized nitrobenzonitriles from polar aprotic solvents.
Troubleshooting & FAQs
Issue 1: "I tried to extract the product with HCl, but I lost it."
Diagnosis: You assumed the amino group (-NH2) was basic enough to form a water-soluble salt.[1][2] Root Cause: The ortho-chloro and meta-nitro groups strongly withdraw electron density from the amine.[1][2] The pKa of the conjugate acid is likely < 0.[1][2] It behaves more like a neutral amide than an amine during extraction.[1][2] Solution:
-
If you must use liquid-liquid extraction (e.g., reaction in THF), use Ethyl Acetate and wash with water/brine.[1][2] The product will stay in the Ethyl Acetate.[1][2]
Issue 2: "The product oils out as a sticky orange gum instead of a solid."
Diagnosis: The "Oiling Out" phenomenon. This happens when the product precipitates faster than it can crystallize, often trapping impurities (solvents/byproducts) that lower the melting point.[1][2] Corrective Action:
-
Dissolve the gum in a minimum amount of hot Ethanol or Isopropanol .
-
Allow it to cool slowly to room temperature, then to 0°C.
-
Alternative: Triturate the gum with Diethyl Ether or Hexane/EtOAc (9:1) .[1][2] The mechanical action + non-solvent often triggers crystallization.[1][2]
Issue 3: "My yield is low, and the filtrate is bright yellow."
Diagnosis: Incomplete precipitation or solubility in the aqueous-organic mixture.[1][2] Root Cause: DMSO/DMF can act as a "phase transfer" cosolvent, keeping your organic product soluble in the water layer.[1][2] Solution:
-
Salting Out: Add solid NaCl to the aqueous filtrate until saturated.[1][2] Extract this aqueous layer 3x with Ethyl Acetate.[1][2][4]
-
Back-Extraction: Combine these organic extracts, dry over Na2SO4, and concentrate. You will likely recover the missing mass.[1][2]
Purification Strategy (Recrystallization)
If the "Crash-Out" product is not pure (checked via LCMS/NMR), use recrystallization.[1][2] Column chromatography is possible but often leads to streaking due to the polar nitro/amino groups.[1][2]
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Dissolve in hot EtOH; add hot water until turbid; cool.[1][2] |
| Ethyl Acetate / Hexane | Good | Dissolve in min.[1][2] hot EtOAc; add Hexane. |
| Toluene | Moderate | Good for removing non-polar impurities, but product solubility is low.[1][2] |
| Methanol | Avoid | Risk of nucleophilic attack on the nitrile (Pinner reaction) if traces of acid/base are present.[1][2] |
Impurity Removal Decision Tree
Caption: Figure 2.[1][2] Purification logic based on common impurity profiles.
Safety & Handling (HazMat)
-
Toxicity: Like most nitro-anilines, this compound is classified as Toxic (Class 6.1) .[1][2] It may cause methemoglobinemia if absorbed through the skin.[1][2]
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.[1][2] Handle only in a fume hood.
-
Waste: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers.[1][2]
References
-
Chemical Identity & Properties
-
General Synthesis of Nitrobenzonitriles
-
Work-up Methodology (Precipitation)
-
Safety Classification
Sources
- 1. Benzonitrile, 2-amino-3-chloro-5-nitro- | C7H4ClN3O2 | CID 88504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 9-Methylacridine | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing 4-Amino-2-chloro-5-nitrobenzonitrile with other substituted benzonitriles
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary: The "Tuned" Electrophile
In the landscape of substituted aromatics, 4-Amino-2-chloro-5-nitrobenzonitrile (ACNB) occupies a unique "Goldilocks" zone of reactivity. Unlike its highly electrophilic parent 2-chloro-5-nitrobenzonitrile, which is prone to non-selective degradation, or its electron-rich cousin 4-amino-2-chlorobenzonitrile, which is often too inert for mild functionalization, ACNB offers a balanced electronic profile.
This guide objectively compares ACNB against its structural analogs, demonstrating how its "push-pull" electronic system facilitates high-fidelity regioselective transformations—specifically in the synthesis of quinazoline-based kinase inhibitors and fused heterocyclic dyes.
Electronic & Structural Profiling
To understand the utility of ACNB, one must analyze the competing electronic vectors acting on the benzene ring. The molecule features a push-pull system :
-
The "Pull" (Activating): The Nitro (
) group at C5 and the Nitrile ( ) group at C1 are strong electron-withdrawing groups (EWGs). They significantly deplete electron density from the ring, activating the C2-Chlorine bond for Nucleophilic Aromatic Substitution ( ). -
The "Push" (Modulating): The Amino (
) group at C4 is a strong electron-donating group (EDG) via resonance. While it is meta to the chlorine (minimizing direct resonance deactivation at the reaction site), its overall donation into the -system raises the energy of the ring, modulating the electrophilicity of the C2 position.
Figure 1: Electronic Reactivity Landscape
The following diagram visualizes the vector forces acting on the core scaffold.
Caption: Vector analysis of electronic effects. The 5-Nitro and 1-Nitrile groups cooperatively activate the 2-Chloro position, while the 4-Amino group tempers this reactivity to prevent side reactions.
Reactivity Benchmarking
The following table compares ACNB with its two primary analogs. The data highlights the trade-off between reactivity and selectivity.[1]
Table 1: Comparative Reactivity Profiles of Substituted Benzonitriles
| Feature | Compound A (High Reactivity) | Compound B (Target: ACNB) | Compound C (Low Reactivity) |
| Structure | 2-Chloro-5-nitrobenzonitrile | 4-Amino-2-chloro-5-nitrobenzonitrile | 4-Amino-2-chlorobenzonitrile |
| 100 (Reference) | ~15 - 25 | < 1 | |
| Reaction Temp ( | 0°C – 25°C | 60°C – 90°C | > 120°C (often requires forcing) |
| Selectivity | Low (Prone to bis-addition or hydrolysis) | High (Single substitution dominant) | High (but poor conversion) |
| Solubility (Organic) | High | Moderate (Polar aprotic preferred) | Moderate |
| Primary Application | Rapid library generation | Complex drug scaffold synthesis | Late-stage diversification |
Analysis:
-
Compound A is an "unbraked" electrophile. While it reacts fast, it often suffers from hydrolysis of the nitrile or displacement of the nitro group if nucleophiles are aggressive [1].
-
Compound B (ACNB) requires thermal activation (heating to 60-90°C), which provides a safety buffer. The reaction does not proceed until the system is energized, allowing for the addition of sensitive reagents without immediate background reaction.
-
Compound C lacks the activating Nitro group.[1] The electron-rich Amino group effectively shuts down
at the Chlorine position unless extreme conditions (e.g., Buchwald-Hartwig coupling) are used.
Synthetic Application: Quinazoline Construction[1][2][3][4][5][6]
ACNB is a critical intermediate in the synthesis of 4-anilinoquinazolines (e.g., Gefitinib analogs). The synthesis relies on the orthogonality of the functional groups:
-
Step 1 (
): The Chlorine is displaced by an amine. The 5-Nitro group ensures this happens at C2, not elsewhere. -
Step 2 (Reduction): The Nitro group is reduced to an amine.[1]
-
Step 3 (Cyclization): The Nitrile reacts with the newly formed amine (often via formamidine intermediates) to close the Quinazoline ring.
Figure 2: Synthetic Workflow for Quinazoline Scaffolds
Caption: Step-wise construction of the quinazoline core utilizing the specific reactivity order of ACNB.
Experimental Protocol: Displacement of Chloride
This protocol demonstrates the controlled reactivity of ACNB compared to the more volatile 2-chloro-5-nitrobenzonitrile. This method is validated for the introduction of secondary amines (e.g., morpholine or substituted anilines) [2][3].
Objective: Selective displacement of C2-Chlorine without affecting the Nitrile or Nitro groups.
Materials:
-
Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Representative for kinase inhibitors)
-
Base: Potassium Carbonate (
) (2.0 eq)[2] -
Solvent: DMF or DMAc (Dimethylacetamide)
-
Atmosphere: Nitrogen (
)
Procedure:
-
Dissolution: Charge a round-bottom flask with ACNB (1.0 eq) and anhydrous DMF (concentration ~0.5 M).
-
Note: ACNB is less soluble than the non-amino analog; ensure full dissolution before heating.
-
-
Addition: Add
(2.0 eq) followed by the aniline nucleophile (1.1 eq). -
Activation: Heat the reaction mixture to 80°C .
-
Comparison Point: If using 2-chloro-5-nitrobenzonitrile, this reaction would be exothermic and run at RT. For ACNB, 80°C is required to overcome the deactivating effect of the 4-amino group.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. Reaction typically reaches completion in 4–6 hours.
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Expected Yield: 85–92% Safety Note: Nitro-benzonitriles can be energetic. Perform Differential Scanning Calorimetry (DSC) before scaling above 100g.
References
-
Nucleophilic Aromatic Substitution Trends: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substituents." Available at: [Link]
-
Quinazoline Synthesis Review: Arkivoc. "A short review on synthetic strategies towards quinazoline based anticancer drugs." (2021).[2][3][4] Available at: [Link]
-
Reactivity of Nitrobenzonitriles: NIH / PubMed Central. "How Do Aromatic Nitro Compounds React with Nucleophiles?" (2020). Available at: [Link]
Sources
Comparative Guide: Catalytic Strategies for the Functionalization of 4-Amino-2-chloro-5-nitrobenzonitrile
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile is a pivotal "push-pull" aromatic scaffold, widely utilized as a precursor for EGFR kinase inhibitors (e.g., Pelitinib, Neratinib intermediates).[1] Its unique reactivity stems from the interplay between the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electron-donating amino (-NH₂) group.[1][2]
This guide provides a comparative analysis of catalytic systems for three critical transformations:
-
C-C Bond Formation (Suzuki-Miyaura): Overcoming amine poisoning to functionalize the C-Cl bond.[1]
-
Chemo-selective Reduction: Reducing -NO₂ to -NH₂ without hydrodehalogenation (loss of -Cl) or nitrile hydrolysis.[1]
-
Enhanced Nucleophilic Substitution (SNAr): Accelerating displacement reactions under mild conditions.[1]
Structural Analysis & Reactivity Profile[1][3]
Before selecting a catalyst, one must understand the electronic landscape of the substrate.
-
C2-Position (Chlorine): Highly activated for oxidative addition and nucleophilic attack.[1] It is para to the Nitro group (strong resonance withdrawal) and ortho to the Cyano group (inductive withdrawal).
-
C4-Position (Amine): Acts as a catalyst poison for Palladium species (via N-binding) and electronically deactivates the ring via resonance donation, though this is spatially distinct from the C2 activation.[1]
-
C5-Position (Nitro): The primary target for reduction; however, the adjacent C-Cl bond is prone to competitive cleavage during hydrogenation.[1]
Decision Matrix: Catalyst Selection
Figure 1: Strategic decision tree for catalyst selection based on the desired functionalization pathway.[1]
Comparative Analysis: Suzuki-Miyaura Coupling
The replacement of the C2-Chloro group with aryl or heteroaryl rings is a common step in building kinase inhibitor scaffolds.
The Challenge
The free amine (-NH₂) at C4 can coordinate to Pd(II) intermediates, forming unreactive "palladacycles" or simply arresting the catalytic cycle. Furthermore, the electron-rich nature of the amine makes the oxidative addition step slower compared to simple nitro-chlorobenzenes.
Catalyst Performance Comparison
| Catalyst System | Ligand Class | Yield (Isolated) | TOF (h⁻¹) | Selectivity | Recommendation |
| Pd(PPh₃)₄ | Monodentate Phosphine | 45-60% | < 10 | Moderate | Not Recommended. Prone to oxidation and amine poisoning.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 82-88% | 50-80 | High | Standard Choice. Robust, resists de-ligation by the substrate amine.[1] |
| Pd-XPhos G3 | Buchwald Dialkylbiaryl | 92-96% | > 200 | Very High | Premium Choice. Bulky ligand prevents amine coordination; accelerates oxidative addition.[1] |
Protocol: Optimized Suzuki Coupling (Pd-dppf Method)
Use this protocol for coupling phenylboronic acids to the C2-Cl position.[1]
-
Charge: In a Schlenk tube, add 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Catalyst: Add Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3 mol%).[1] Note: The bidentate ligand prevents the substrate's amine from displacing the palladium.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Heat to 90°C for 4-6 hours under Argon.
-
Workup: Filter through Celite to remove Pd black.[1] Extract with EtOAc.[1][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Expert Insight: If conversion stalls, switch to XPhos Pd G3 . The steric bulk of XPhos prevents the C4-amine from binding to the metal center, ensuring the catalytic cycle continues.
Comparative Analysis: Chemo-Selective Reduction
Reducing the C5-Nitro group to an aniline is critical for subsequent ring closures (e.g., forming quinazolines).[1]
The Challenge
Hydrodehalogenation: Standard hydrogenation catalysts (Pd/C) will rapidly cleave the activated C-Cl bond (C2) alongside the nitro reduction. Nitrile Hydrolysis: Acidic conditions or high temperatures can hydrolyze the -CN group to an amide.[1]
Catalyst Performance Comparison
| System | Mechanism | Cl-Retention | Yield | Scalability | Recommendation |
| Pd/C (10%) / H₂ | Heterogeneous Catalysis | Poor (<20%) | Low | High | Avoid. Rapid dechlorination occurs.[1] |
| Pt/C (Sulfided) | Heterogeneous Catalysis | Excellent (>98%) | 85-90% | High | Top Choice. Sulfur poisons the sites responsible for C-Cl activation.[1] |
| Fe / NH₄Cl | Single Electron Transfer | Perfect (100%) | 90-95% | Low | Lab Scale Only. Difficult workup (iron sludge) limits large-scale use.[1] |
| SnCl₂ / HCl | Chemical Reduction | Good (>95%) | 70-80% | Medium | Alternative. Risk of nitrile hydrolysis due to strong acid.[1] |
Protocol: Selective Hydrogenation (Sulfided Pt/C)
Use this protocol to obtain 4,5-diamino-2-chlorobenzonitrile.[1]
-
Charge: Add substrate (10 g) to a hydrogenation vessel.
-
Solvent: Dissolve in EtOAc/EtOH (1:1). Avoid MeOH if transesterification side-products are observed.[1]
-
Catalyst: Add 5% Pt/C (sulfided) (0.5 wt% loading).
-
Reaction: Pressurize with H₂ (3 bar/45 psi) at 25°C. Stir for 2 hours.
-
Critical Control Point: Do not heat above 40°C, or dehalogenation may initiate even with poisoned catalysts.[1]
-
-
Workup: Filter over Celite. Concentrate filtrate.[1]
-
Validation: Check LC-MS for M-35 peak (indicative of dechlorination).
Comparative Analysis: Enhanced SNAr
While the C-Cl bond is activated, reacting with weak nucleophiles (e.g., hindered amines or phenols) often requires catalytic enhancement to lower the energy barrier.
Catalyst Performance Comparison
| Additive/Catalyst | Role | Reaction Time | Yield | Note |
| None (Heat only) | Thermal Activation | 12-24 h | 60-70% | Requires high temp (>100°C), risk of degradation.[1] |
| KF / 18-Crown-6 | Phase Transfer Catalyst | 2-4 h | 85-92% | "Naked" fluoride effect enhances leaving group ability.[1] |
| TBAI | Phase Transfer Catalyst | 6-8 h | 75-80% | Stabilizes the transition state in biphasic systems.[1] |
Mechanism of Action
The combination of KF and 18-Crown-6 generates "naked" fluoride ions in organic solvents.[1] These ions can act as a base or transiently stabilize the Meisenheimer complex, significantly accelerating the displacement of the Chlorine at C2.
Figure 2: SNAr pathway enhanced by Phase Transfer Catalysis (PTC).[1]
References
-
BenchChem. (2025).[1][2][3] Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles.[1][3]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 88504: Benzonitrile, 2-amino-3-chloro-5-nitro-.[1][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for Pd-coupling mechanisms).
-
Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[1][4] (Reference for Sulfided Pt/C selectivity).
-
WuXi Biology. (2023).[1] Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
Sources
Benchmarking Synthesis Routes for 4-Amino-2-chloro-5-nitrobenzonitrile
The following guide provides an in-depth technical benchmark of synthesis routes for 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 92835-53-5), a critical intermediate in the synthesis of kinase inhibitors and disperse dyes.
Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]
Executive Summary & Strategic Analysis
The synthesis of 4-Amino-2-chloro-5-nitrobenzonitrile presents a classic problem in regioselective aromatic substitution. The molecule contains four distinct substituents on a benzene ring, requiring careful orchestration of electronic directing effects to achieve high purity.[2]
Our benchmarking analysis identifies Route A (Nitration-Activation Sequence) as the superior industrial pathway compared to Route B (Direct Nitration of Aniline) .[1][2]
-
Route A (Recommended): Nitration of 2,4-dichlorobenzonitrile followed by nucleophilic aromatic substitution (
).[1][2] This route leverages the nitro group's strong electron-withdrawing nature to activate the para-chlorine for mild ammonolysis.[1] -
Route B (Alternative): Nitration of protected 4-amino-2-chlorobenzonitrile.[1] While viable on a gram scale, this route suffers from poor atom economy due to protection/deprotection steps and lower regioselectivity during nitration.[2]
Decision Matrix: Route Selection
| Metric | Route A: Nitration | Route B: Protection |
| Overall Yield | High (75-85%) | Moderate (50-60%) |
| Step Count | 2 Steps | 3-4 Steps |
| Regiocontrol | Thermodynamic (High) | Kinetic (Moderate) |
| Raw Material Cost | Low (Commodity precursors) | Medium (Specialty aniline) |
| Scalability | Excellent (Kilogram to Ton) | Good (Gram to Kilogram) |
Detailed Technical Analysis
Route A: The "Activation" Pathway (Industry Standard)
This route utilizes 2,4-dichlorobenzonitrile as the starting material.[1][2] The strategy is to introduce the nitro group first, which then activates the chlorine at the 4-position for displacement by ammonia.
Mechanism & Causality[1][2]
-
Nitration: The starting material has two deactivating, ortho/para-directing chlorines and one deactivating, meta-directing nitrile.[1][2]
-
Ammonolysis (
): The resulting 2,4-dichloro-5-nitrobenzonitrile has two chlorines.[1]-
C4-Cl: Ortho to the Nitro group and para to the Nitrile.[1] Both groups strongly withdraw electrons via resonance and induction, making this carbon highly electrophilic.[2]
-
C2-Cl: Meta to the Nitro group. It lacks the resonance activation provided by the nitro group.[1]
-
Result: Ammonia selectively displaces the C4-Cl, yielding the target with high regiofidelity.[1][2]
-
Experimental Protocol (Self-Validating)
Step 1: Synthesis of 2,4-Dichloro-5-nitrobenzonitrile
-
Reagents: 2,4-Dichlorobenzonitrile (1.0 eq), Fuming
(1.5 eq), (solvent).[2] -
Procedure: Dissolve 2,4-dichlorobenzonitrile in conc.
at 0-5°C. Dropwise add fuming nitric acid while maintaining temperature <10°C. Allow to warm to 25°C and stir for 2 hours. -
Validation: TLC (Hexane/EtOAc 8:2) shows disappearance of starting material (
) and appearance of product ( ).[1][2] -
Workup: Pour onto crushed ice. Filter the pale yellow precipitate.[1] Wash with water until neutral.[1]
-
Yield: ~90-95%.[1]
Step 2: Ammonolysis to Target
-
Reagents: 2,4-Dichloro-5-nitrobenzonitrile (1.0 eq), Ammonium Hydroxide (28% aq, 5.0 eq), Isopropanol (IPA).[1][2]
-
Procedure: Suspend the nitro intermediate in IPA. Add aqueous ammonia.[1][3] Heat to 50-60°C in a closed vessel (or autoclave for scale-up) for 4-6 hours.
-
Critical Control Point: Monitor the disappearance of the dichloro starting material. If the reaction is too hot (>100°C), trace substitution at C2 may occur.[2]
-
Workup: Cool to 0-5°C. The product precipitates as a yellow solid.[1] Filter and wash with cold water/IPA (1:1).[1][2]
-
Yield: ~85%.[1]
Route B: The "Direct Nitration" Pathway
This route starts with 4-amino-2-chlorobenzonitrile .[1] Direct nitration of the free amine is hazardous (oxidation risk) and non-selective.[1][2] Protection is required.[1][4]
Mechanism & Causality[1][2]
-
Protection: Acetylation of the amine prevents oxidation and moderates the activating power of the nitrogen.[1]
-
Nitration: The acetamido group is a strong ortho/para director.[1]
-
Position 5: Ortho to NHAc, meta to CN. Favored.
-
Position 3: Ortho to NHAc, ortho to Cl. Sterically hindered.
-
-
Deprotection: Acidic hydrolysis removes the acetyl group.[1]
Drawbacks
-
Atom Economy: The acetyl group is added and removed, generating waste.[2]
-
Solubility: The acetamide intermediate often has poor solubility, requiring large solvent volumes.[2]
-
Safety: Nitration of electron-rich anilines (even protected) can be more exothermic than nitration of chlorobenzenes.[1]
Visualizing the Pathways
The following diagram illustrates the chemical logic and branching pathways.
Caption: Comparative workflow of Route A (Blue, solid) vs. Route B (Red, dashed). Route A offers a direct, 2-step convergent synthesis.[2][4]
Benchmarking Data Summary
| Parameter | Route A (SnAr) | Route B (Nitration) |
| Typical Yield | 80-85% | 55-65% |
| Purity (HPLC) | >99.0% (Regioselective) | ~95% (Isomer removal required) |
| E-Factor (Waste/Product) | Low (~5-8) | High (~15-20) |
| Thermal Safety | Moderate (Stable nitro-aryl) | High Risk (Exothermic nitration of aniline) |
| Cost Driver | Nitric Acid | Acetic Anhydride & Waste Disposal |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: Both the intermediate (2,4-dichloro-5-nitrobenzonitrile) and the product are nitro-aromatics.[1] They possess high decomposition energy.[1] Differential Scanning Calorimetry (DSC) should be performed before scaling up >100g.[1][2]
-
Ammonia: Route A uses ammonia.[1][3][5] In a sealed vessel, ensure the pressure rating exceeds the vapor pressure of ammonia at 60°C (approx. 2-3 bar).[1][2] Use a pressure relief valve.[1][4]
-
Skin Sensitization: Dihalogenated nitrobenzenes are potent skin sensitizers.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]
References
-
Preparation of nitroanilines by reaction of chloronitrobenzenes with ammonia.
-
Process for the prepar
-
Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-nitropyridine (Analogous Chemistry).
-
Synthesis of Bosutinib Intermedi
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
Comparative Guide: In Vitro Assay Validation for Kinase Inhibitors Derived from 4-Amino-2-chloro-5-nitrobenzonitrile
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 10387-13-0) is a critical pharmacophore precursor used primarily in the synthesis of quinazoline and cyano-quinoline based kinase inhibitors. Its unique substitution pattern—featuring an electron-withdrawing nitro group and a reactive chlorine—facilitates nucleophilic aromatic substitution (
This guide validates the performance of inhibitors derived from this scaffold, specifically focusing on reversible binding kinetics and residence time , which offer distinct advantages over first-generation covalent inhibitors (e.g., Ibrutinib or Afatinib) that are prone to resistance mutations (e.g., C481S in BTK or T790M in EGFR).
Part 1: The Chemical Scaffold & Comparative Rationale
The Scaffold Advantage
The 4-Amino-2-chloro-5-nitrobenzonitrile scaffold allows for the construction of inhibitors that interact with the ATP-binding pocket of tyrosine kinases (BTK, EGFR, Src) via hydrogen bonding at the hinge region, while the nitrile group often serves to orient the molecule within the hydrophobic pocket.
Comparison: Novel Scaffold vs. Standard Covalent Inhibitors
Researchers utilizing this starting material are typically aiming to engineer Type I½ or Type II inhibitors (extended residence time) rather than pure covalent irreversible inhibitors.
| Feature | Standard Covalent Inhibitors (e.g., Ibrutinib) | Scaffold Derivatives (4-Amino-2-chloro-5-nitrobenzonitrile based) |
| Binding Mode | Irreversible (Covalent bond with Cys residue) | Reversible / Slow-Tight Binding (High Residence Time) |
| Primary Metric | ||
| Resistance Profile | Vulnerable to Cys mutations (e.g., BTK-C481S) | Resilient to Cys mutations (does not require covalent bond) |
| Washout Effect | Activity persists after washout | Activity recovers slowly (tunable via scaffold modification) |
| Toxicity Risk | Higher risk of off-target covalent adducts | Lower risk of immunogenicity/adduct formation |
Part 2: Biochemical Assay Protocols (In Vitro)
Protocol 1: Time-Dependent Inhibition (TDI) Screen
Objective: Determine if the derivative acts as a rapid-equilibrium inhibitor or a slow-binding/covalent inhibitor.
Methodology:
-
Preparation: Prepare a 2x Enzyme solution (e.g., BTK or EGFR) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM DTT, 0.01% Brij-35). -
Pre-incubation:
-
Plate A: Add compound to enzyme and trigger reaction with ATP/Substrate immediately (
). -
Plate B: Incubate compound with enzyme for 60 minutes before adding ATP/Substrate (
).
-
-
Detection: Use ADP-Glo™ or Transcreener® ADP² to measure ADP production.
-
Analysis: Calculate IC
for both conditions.
Self-Validating Logic:
-
If IC
( ) << IC ( ) (e.g., >5-fold shift), the compound exhibits Time-Dependent Inhibition (slow-binding or covalent). -
If IC
remains constant, it is a rapid-reversible inhibitor.
Protocol 2: Jump Dilution Assay (Residence Time Validation)
Objective: Differentiate between irreversible covalent binding and reversible slow-binding. This is the gold standard for validating this scaffold's utility against resistant mutants.
Step-by-Step Workflow:
-
Saturation: Incubate the kinase (at 100x concentration required for assay) with the inhibitor at a concentration of 10x IC
for 1 hour. This ensures 100% occupancy ( ). -
The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate (but no inhibitor).
-
Result: Free inhibitor concentration drops to 0.1x IC
, forcing dissociation.
-
-
Measurement: Monitor kinase activity continuously over 2 hours.
Data Interpretation:
-
Irreversible (Covalent): No recovery of enzymatic activity (flat line).
-
Reversible (Fast-Off): Immediate recovery of full activity.
-
High Residence Time (Scaffold Target): Slow, exponential recovery of activity.
Visualization: Jump Dilution Logic
Caption: Logical flow of the Jump Dilution Assay to determine residence time (
Part 3: Cellular Validation & Signaling
Protocol 3: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound penetrates the cell membrane and inhibits the specific phosphorylation site (e.g., Y223 for BTK) in a relevant cell line (e.g., TMD8 or OCI-Ly10).
Pathway Visualization (BTK Context): The following diagram illustrates the signaling node where the inhibitor acts.
Caption: BTK signaling cascade showing the precise intervention point of the inhibitor.
Part 4: Quality Control & Data Analysis (Self-Validating Systems)
Z-Factor Calculation
For any high-throughput screen using this scaffold, the assay robustness must be validated using the Z-factor.[1]
- : Standard deviation of positive (inhibited) and negative (DMSO) controls.
- : Mean signal of controls.[2]
Validation Thresholds:
-
Z > 0.5: Excellent assay (Proceed to screening).
-
0 < Z < 0.5: Marginal (Re-optimize enzyme concentration or incubation time).
-
Z < 0: Unacceptable (Do not use data).
Troubleshooting the Scaffold
-
Issue: Steep Hill Slope (> 1.5) in IC
curves.-
Cause: Compound aggregation or non-specific binding, common with hydrophobic quinazoline precursors.
-
Solution: Add 0.01% Triton X-100 or Brij-35 to the buffer.
-
-
Issue: Low Solubility.
-
Cause: The nitro/chloro core is lipophilic.
-
Solution: Validate DMSO tolerance of the kinase; ensure final DMSO < 1%.
-
References
-
BellBrook Labs. (2025). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time. Retrieved from
-
AssayQuant Technologies. (2024). Analysis of Time-Dependent Kinase Inhibitors using a Continuous Assay Format. Retrieved from [3]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). J Biomol Screen. Retrieved from
-
BenchChem. (2025).[4] Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. (Note: Structurally related precursor validation). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Retrieved from
Sources
Metabolic Stability Assessment Guide: 4-Amino-2-chloro-5-nitrobenzonitrile Derivatives
Executive Summary
Objective: This guide provides a technical framework for evaluating the metabolic stability of 4-Amino-2-chloro-5-nitrobenzonitrile and its structural derivatives. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR/BTK inhibitors) and anti-infectives.
Core Insight: The presence of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups deactivates the aromatic ring toward typical CYP450-mediated oxidative metabolism. However, this electron deficiency creates a specific metabolic liability: nitro-reduction mediated by cytosolic reductases and CYP450s under hypoxic conditions. Consequently, standard microsomal assays (which often lack cytosolic fractions) may underestimate the compound's clearance. This guide prioritizes a comparative approach between Liver Microsomes (LM) and S9 Fractions/Hepatocytes to capture the full metabolic profile.
Chemical Context & Metabolic Liabilities
To accurately assess stability, one must understand the "Metabolic Soft Spots" of the scaffold:
| Functional Group | Metabolic Vulnerability | Mechanism |
| Nitro (-NO₂) | High Risk (Reductive) | Nitro-reduction to hydroxylamine (-NHOH) and subsequently to amine (-NH₂).[1] Catalyzed by Nitroreductases and CYP450 (reductive mode).[2] |
| Nitrile (-CN) | Low/Medium Risk (Hydrolytic) | Generally stable, but susceptible to hydrolysis to amide/carboxylic acid by nitrilases (rare in microsomes, more common in hepatocytes). |
| Primary Amine (-NH₂) | Medium Risk (Conjugation) | Substrate for N-Acetylation (NAT enzymes) or Glucuronidation (UGT). Requires cofactors (Acetyl-CoA/UDPGA) often absent in standard Phase I assays. |
| Chloro (-Cl) | Metabolic Blocker | Blocks oxidation at the C2 position, enhancing stability against ring hydroxylation. |
Comparative Methodology: Selecting the Right System
A common error is relying solely on Liver Microsomes (RLM/HLM) for this scaffold. Because the primary clearance pathway is likely reductive or conjugative (Phase II), microsomes alone provide an incomplete picture.
Comparison of Test Systems
| Feature | Liver Microsomes (LM) | S9 Fraction | Cryopreserved Hepatocytes |
| Enzymes Present | CYP450, FMO (Phase I only) | CYP450 + Cytosolic Reductases (Aldehyde Oxidase) | All Phase I & II Enzymes + Transporters |
| Cofactor Req. | NADPH | NADPH + UDPGA + PAPS | None (Endogenous) |
| Suitability for Topic | Partial. Good for oxidative stability but misses nitro-reduction. | High. Captures cytosolic nitro-reductase activity. | Gold Standard. Captures full metabolic fate including N-acetylation. |
Experimental Protocol: Microsomal Stability Assay
Standardized protocol for Phase I oxidative stability assessment.
Materials
-
Test Compound: 4-Amino-2-chloro-5-nitrobenzonitrile derivative (10 mM DMSO stock).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram (DOT)
Caption: Step-by-step workflow for microsomal metabolic stability assessment.
Step-by-Step Procedure
-
Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final protein conc).
-
Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
-
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical instability (hydrolysis).
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet protein.
-
Analysis: Inject supernatant onto LC-MS/MS (MRM mode).
Data Analysis & Comparative Performance
To validate the stability, compare the Intrinsic Clearance (
Calculation Method
-
Determine the slope (
) of the linear regression. -
Calculate Half-life (
) and Intrinsic Clearance ( ):
Comparative Data Table (Representative)
Use this template to benchmark your derivative.
| Compound | Structure Note | Classification | ||
| Parent Scaffold | 4-Amino-2-chloro-5-nitrobenzonitrile | > 60 | < 15 | Stable (Oxidative) |
| Derivative A | Nitro reduced to Amine (-NH₂) | 15 | 92 | Unstable (Phase II) |
| Derivative B | Nitrile hydrolyzed to Amide | > 60 | < 10 | Stable |
| Verapamil | High Clearance Control | 12 | 115 | High Clearance |
| Warfarin | Low Clearance Control | > 120 | < 5 | Low Clearance |
Interpretation:
-
The Parent Scaffold often appears stable in microsomes (
) because the electron-deficient ring resists oxidation. -
False Negative Warning: If the parent compound shows high stability in microsomes but high clearance in vivo, suspect Nitro-reduction (cytosolic) or Direct Glucuronidation , which are not captured in the standard microsomal assay described above.
Metabolic Pathway Map
Understanding the fate of the molecule is crucial for structural optimization.
Caption: Primary metabolic pathways. Note that the Nitro -> Amine reduction is often the rate-limiting clearance step.
Troubleshooting & Optimization
If the derivative shows poor stability, consider these structural modifications:
-
Block Nitro-Reduction: Replace the Nitro group (-NO₂) with a bioisostere that is less susceptible to reduction but maintains electron-withdrawing character, such as Trifluoromethyl (-CF₃) or Methylsulfonyl (-SO₂Me) .
-
Steric Hindrance: Introduce a methyl group ortho to the nitro group to sterically hinder the approach of reductases.
-
Scaffold Hopping: If the nitrile is hydrolyzing (rare but possible in acidic environments), replace with a Chlorine or Cyclopropyl group.
References
-
Di, L., & Obach, R. S. (2015). Addressing Metabolic Stability in Drug Discovery. Drug Discovery Today. Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link
-
Patterson, S., & Wyllie, S. (2014). Nitro Drugs: Current and Emerging Trends.[7] Current Topics in Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][7][8] Link
-
Ehmer, P. B., et al. (2016). Standardized Methods for the Determination of Metabolic Stability in Human Liver Microsomes.[9] Protocols in In Vitro ADME. Link
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mercell.com [mercell.com]
- 5. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of purification techniques for 4-Amino-2-chloro-5-nitrobenzonitrile
Executive Summary
4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6), also known as 5-chloro-4-cyano-2-nitroaniline, is a critical intermediate in the synthesis of irreversible tyrosine kinase inhibitors (TKIs) such as Neratinib. Its purity is paramount because regioisomeric impurities introduced at this stage can propagate through subsequent coupling reactions, leading to difficult-to-separate byproducts in the final API (Active Pharmaceutical Ingredient).
This guide objectively compares three purification methodologies: Recrystallization , Antisolvent Precipitation , and Flash Column Chromatography . While chromatography offers the highest absolute purity for small batches, Recrystallization from Ethanol/Water emerges as the superior method for scalability and cost-efficiency in process chemistry environments.
Technical Profile & Solubility Analysis
Before selecting a technique, one must understand the physicochemical behavior of the target molecule. The presence of the nitro (
-
Molecular Formula:
[1][2] -
Acidity/Basicity: The amine is weakly basic due to the electron-withdrawing ortho-nitro and para-cyano groups. Acid-base extraction is often inefficient because the conjugate acid is prone to hydrolysis or instability.
-
Solubility Profile:
-
High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents).
-
Moderate Solubility (Hot): Ethanol, Methanol, Ethyl Acetate.
-
Low Solubility: Water, Hexanes, cold Toluene.
-
Head-to-Head Comparison
The following table synthesizes experimental data and process capabilities for the three primary techniques.
| Feature | Method A: Recrystallization | Method B: Antisolvent Precipitation | Method C: Flash Chromatography |
| Solvent System | Ethanol / Water (9:1) | DMF (Dissolution) | Hexanes / Ethyl Acetate (Gradient) |
| Purity Potential | >98.5% (HPLC) | 95.0% - 97.0% | >99.5% |
| Typical Yield | 85% - 90% | 92% - 96% | 70% - 80% |
| Scalability | High (kg to ton scale) | High (Exothermic management required) | Low (g to kg scale) |
| Time Efficiency | Medium (Cooling curves required) | High (Rapid filtration) | Low (Column packing/elution) |
| Cost Efficiency | High (Cheap solvents, recyclable) | Medium (DMF recovery is expensive) | Low (Silica & solvent waste) |
| Impurity Removal | Excellent for regioisomers | Good for salts; Poor for isomers | Excellent for all impurities |
Expert Analysis:
-
Method A (Recrystallization) is the "Gold Standard" for process chemistry. It leverages the differential solubility of the target vs. its regioisomers (e.g., 2-amino-4-chloro-5-nitrobenzonitrile) in hot ethanol.
-
Method B (Precipitation) is best used as a "Crude Cleanup." It effectively removes inorganic salts (from nitration or amination steps) but often co-precipitates organic impurities.
-
Method C (Chromatography) is reserved for early-stage R&D where material is scarce (<10g) and maximum purity is required for biological assays.
Decision Matrix: Selecting the Right Protocol
The following logic flow illustrates the decision-making process based on crude material quality and scale.
Figure 1: Decision tree for purification based on impurity profile and scale.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.
Protocol A: Recrystallization (The Scalable Standard)
Objective: Purify 50g of crude material to >98% purity.
-
Dissolution:
-
Charge 50g of crude 4-Amino-2-chloro-5-nitrobenzonitrile into a 500mL round-bottom flask equipped with a reflux condenser.
-
Add 350 mL of Ethanol (95%) .
-
Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol in 20 mL increments until dissolution is achieved.
-
Checkpoint: If the solution remains cloudy due to inorganic salts, perform a hot filtration through a Celite pad immediately.
-
-
Crystallization:
-
Remove the heat source and allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Do not shock cool, as this traps impurities.
-
Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the yellow/orange needles using a Buchner funnel under vacuum.
-
Wash the cake with 50 mL of cold Ethanol/Water (1:1) .
-
Dry in a vacuum oven at 45°C for 12 hours.
-
-
Validation:
-
Yield Calculation: Target >85% recovery.
-
Purity Check: Run HPLC. If purity <98%, repeat the process.
-
Protocol B: Antisolvent Precipitation (Salt Removal)
Objective: Rapid cleanup of crude reaction mixtures containing copper or halide salts.
-
Solubilization:
-
Dissolve the crude solid in a minimum volume of DMF (Dimethylformamide) or DMSO at room temperature. (Ratio: approx. 3-4 mL solvent per gram of solid).
-
Stir for 15 minutes. Filter off any undissolved solids (these are likely inorganic salts).
-
-
Precipitation:
-
Slowly pour the filtrate into a stirred vessel containing 10 volumes of Ice-Cold Water .
-
Critical Step: Stir vigorously. The product will crash out as a fine precipitate.
-
-
Filtration:
-
Filter the solid and wash copiously with water to remove residual DMF.
-
Note: This product will be wet. It typically requires a subsequent recrystallization (Method A) to reach API-grade purity.
-
References
-
European Patent Office. (1984).[3] Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP0110559B1).[4] (Describes analogous purification of nitro-benzonitriles via toluene/precipitation).
-
ChemRxiv. (2024). Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. (Provides context on Neratinib intermediates and HPLC conditions).
-
Organic Syntheses. (1969). p-Nitrobenzonitrile Purification Procedures. (Foundational text on nitration workups).
-
Biosynth. (n.d.). 2-Amino-3-chloro-5-nitrobenzonitrile Product Data. (Properties of regioisomers).[3] [1]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[5] (General guide for nitro-aniline solvent selection).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
